Tedizolid-13C,d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H15FN6O3 |
|---|---|
分子量 |
374.35 g/mol |
IUPAC名 |
(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3 |
InChIキー |
XFALPSLJIHVRKE-JMQKSPSZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Tedizolid-13C,d3 in Advancing Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tedizolid-13C,d3, a critical tool in the research and development of the oxazolidinone antibiotic, Tedizolid. This document outlines its primary application as an internal standard in bioanalytical assays, presenting key quantitative data, detailed experimental protocols, and visual representations of its use in research workflows.
Introduction to Tedizolid and the Need for a Labeled Internal Standard
Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] To accurately study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—researchers require highly precise and reliable analytical methods.
This is where this compound comes into play. As a stable isotope-labeled (SIL) version of Tedizolid, it serves as an ideal internal standard for quantification by mass spectrometry.[1][3] Because it is chemically identical to Tedizolid but has a different mass due to the inclusion of one Carbon-13 and three Deuterium atoms, it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss or variability in instrument response.[1]
Physicochemical Properties of this compound
The fundamental characteristics of this compound are essential for its application in quantitative analysis.
| Property | Value | Reference |
| Formal Name | (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C-d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | [1] |
| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ | [1] |
| Molecular Weight | 374.4 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1] |
Application in Quantitative Bioanalysis: A Case Study
This compound is instrumental in the validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of total and free Tedizolid in human plasma. This method is crucial for pharmacokinetic and pharmacodynamic studies.
Experimental Protocol: Quantification of Tedizolid in Human Plasma
The following protocol is a summary of a validated method for determining Tedizolid concentrations in human plasma samples.[4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Tedizolid and this compound from plasma and remove interfering substances.
-
Procedure:
-
A 96-well solid-phase extraction plate is used.
-
Plasma samples are loaded onto the plate.
-
The plate is washed to remove impurities.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
2. Chromatographic Separation: UHPLC
-
Objective: To separate Tedizolid and this compound from other components in the extracted sample before they enter the mass spectrometer.
-
Instrument: A UHPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile) is used to achieve optimal separation.
3. Detection and Quantification: Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify Tedizolid and this compound based on their mass-to-charge ratios.
-
Ionization Mode: Positive ion mode is typically used.
-
Monitored Transitions: Specific precursor-to-product ion transitions for both Tedizolid and this compound are monitored for high selectivity and sensitivity.
Method Validation Data
The use of this compound as an internal standard enables the development of highly reliable and accurate bioanalytical methods. The following tables summarize the performance characteristics of a validated UHPLC-MS/MS assay for total and free Tedizolid in human plasma.[4]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Total Tedizolid | 5 - 5000 | 0.9964 | 5 |
| Free Tedizolid | 1.5 - 1500 | 0.9990 | 1.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Within-Batch Precision (CV%) | Within-Batch Accuracy (RE%) | Batch-to-Batch Precision (CV%) | Batch-to-Batch Accuracy (RE%) |
| Total Tedizolid | Quality Control Levels | ≤ 8.89% | -5.71% to 2.01% | ≤ 7.20% | -1.63% to -1.19% |
| Free Tedizolid | Quality Control Levels | ≤ 5.69% | -1.85% to 5.31% | ≤ 5.70% | 0.86% to 2.76% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery Rate | Matrix Effect |
| Total Tedizolid | Quality Control Levels | > 92.3% | 102.6% to 105.0% |
| Free Tedizolid | Quality Control Levels | > 85.3% | 94.0% to 102.1% |
Visualizing the Research Workflow and Mechanism
Diagrams are essential for illustrating complex processes in research. The following visualizations, created using the DOT language, depict the experimental workflow for pharmacokinetic analysis and the bioactivation of Tedizolid.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development. Its use as an internal standard in UHPLC-MS/MS assays ensures the generation of high-quality, reliable data necessary for the robust characterization of Tedizolid's pharmacokinetic profile. The detailed experimental protocols and validated performance metrics presented in this guide underscore the critical role of isotopically labeled standards in modern pharmaceutical research, ultimately contributing to the safe and effective use of new therapeutic agents.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Tedizolid-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and structural properties of Tedizolid-13C,d3, an isotopically labeled form of the oxazolidinone antibiotic Tedizolid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis, offering detailed data, experimental insights, and structural visualizations.
Chemical and Physical Properties
This compound is a stable, isotopically labeled internal standard used for the quantitative analysis of Tedizolid in biological matrices by mass spectrometry.[1] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms on the methyl group of the tetrazole ring provides a distinct mass shift, facilitating accurate quantification.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2931763-72-1 | [1] |
| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| IUPAC Name | (5R)-3-[3-fluoro-4-[6-[2-(methyl-¹³C,d₃)-2H-tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)oxazolidin-2-one | [1] |
| SMILES | FC1=CC(N2C--INVALID-LINK--OC2=O)=CC=C1C3=CN=C(C4=NN(--INVALID-LINK--([2H])[2H])N=N4)C=C3 | |
| Physical Form | Solid | |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
Structural Information
Tedizolid is a second-generation oxazolidinone antibiotic. Its structure features a central oxazolidinone ring, which is crucial for its antibacterial activity. The molecule also contains a fluorinated phenyl group, a pyridine (B92270) ring, and a methyl-tetrazole moiety. The isotopic labeling in this compound is specifically located on the methyl group attached to the tetrazole ring.
Mechanism of Action
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center. This binding action prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.
Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.
Experimental Data
The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Tedizolid.
Table 2: Mass Spectrometry Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method | Source |
| Tedizolid | 371.15 | 343.17 | UPLC-MS/MS | |
| This compound | ~374.4 | Not specified | - | - |
Note: The precursor ion m/z for this compound is expected to be approximately 374.4 based on its molecular weight. Specific product ions would be determined during method development.
As of the latest available data, detailed experimental ¹H NMR and ¹³C NMR spectra for this compound are not publicly available. However, predicted ¹³C NMR data for the related compound, Tedizolid phosphate, can be found in databases such as DrugBank.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
General Synthetic Scheme:
The synthesis would involve the coupling of an oxazolidinone boronic acid derivative with a tetrazole-substituted pyridine derivative. The isotopic labels would be introduced by using ¹³C,d₃-methyl iodide to form the methyl-tetrazole moiety.
Illustrative Steps:
-
Preparation of the ¹³C,d₃-methyl-tetrazole intermediate: This would involve the reaction of a tetrazole precursor with ¹³C,d₃-methyl iodide.
-
Synthesis of the oxazolidinone boronic acid derivative: This fragment would be prepared through a multi-step synthesis, typically starting from a commercially available chiral building block.
-
Suzuki-Miyaura Coupling: The ¹³C,d₃-methyl-tetrazole substituted pyridine is coupled with the oxazolidinone boronic acid derivative in the presence of a palladium catalyst and a base to yield this compound.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
Caption: A logical workflow for the representative synthesis of this compound.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for detailed experimental validation. Researchers should consult original research articles and safety data sheets before conducting any experimental work.
References
Synthesis and Isotopic Labeling of Tedizolid-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the oxazolidinone antibiotic Tedizolid, with a specific focus on the preparation of its isotopically labeled form, Tedizolid-13C,d3. This labeled compound is an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the preparation of two crucial building blocks: an oxazolidinone core structure and an isotopically labeled tetrazole-pyridine moiety. These fragments are then coupled to form the final this compound molecule.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
This section details the methodologies for the synthesis of the key intermediates and the final isotopically labeled Tedizolid.
Synthesis of (R)-3-(3-Fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Fragment A)
This chiral oxazolidinone core is a critical intermediate in the synthesis of Tedizolid. Its preparation typically involves the reaction of 3-fluoro-4-bromoaniline with (R)-glycidyl butyrate.
Materials:
-
3-Fluoro-4-bromoaniline
-
(R)-Glycidyl butyrate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or similar strong base
-
Solvents (e.g., Tetrahydrofuran)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Deprotonation: 3-Fluoro-4-bromoaniline is deprotonated using a strong base like LiHMDS in an anhydrous aprotic solvent such as THF at low temperature (e.g., -78 °C).
-
Ring Opening: (R)-Glycidyl butyrate is added to the reaction mixture. The aniline (B41778) anion acts as a nucleophile, attacking the epoxide ring of the glycidyl (B131873) butyrate.
-
Cyclization: Upon warming, the intermediate undergoes intramolecular cyclization to form the oxazolidinone ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired (R)-3-(3-fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Synthesis of 5-Bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine (Fragment B)
The isotopic labels are introduced in this fragment. The synthesis starts with the formation of a tetrazole ring from a pyridine (B92270) nitrile, followed by N-methylation using an isotopically labeled methylating agent.
2.2.1. Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Materials:
-
5-Bromo-2-cyanopyridine
-
Sodium azide (B81097)
-
Ammonium (B1175870) chloride or a Lewis acid (e.g., zinc chloride)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Cycloaddition: 5-Bromo-2-cyanopyridine is reacted with sodium azide in a polar aprotic solvent like DMF. The reaction is often catalyzed by the addition of ammonium chloride or a Lewis acid to facilitate the [3+2] cycloaddition.
-
Reaction Quench and Isolation: The reaction is carefully quenched with water, and the pH is adjusted to precipitate the product.
-
Purification: The crude 5-bromo-2-(2H-tetrazol-5-yl)pyridine is collected by filtration and can be further purified by recrystallization.
2.2.2. N-Methylation with Isotopic Labeling
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
[13C,d3]Methyl iodide
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Alkylation: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine is dissolved in a suitable solvent like acetonitrile. A base such as potassium carbonate is added, followed by the isotopically labeled [13C,d3]methyl iodide.
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS until completion.
-
Workup and Purification: The reaction mixture is filtered to remove the base, and the solvent is evaporated. The residue is then purified, typically by column chromatography, to isolate the desired 5-bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine.
Suzuki-Miyaura Coupling: Synthesis of this compound
The final step involves the palladium-catalyzed cross-coupling of the two synthesized fragments.
Materials:
-
(R)-3-(3-Fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Fragment A)
-
5-Bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine (Fragment B)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Sodium carbonate or potassium phosphate)
-
Solvent system (e.g., Dioxane/water or Toluene/water)
Procedure:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with Fragment A, Fragment B, the palladium catalyst, and the base.
-
Solvent Addition: The solvent system is added, and the mixture is degassed.
-
Heating: The reaction mixture is heated to a temperature typically between 80-100 °C and stirred until the starting materials are consumed (monitored by LC-MS).
-
Workup: The reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of Tedizolid and its Labeled Analog
| Property | Tedizolid | This compound |
| Molecular Formula | C17H15FN6O3 | C16¹³CH12D3FN6O3 |
| Molecular Weight | 370.34 g/mol | 374.37 g/mol |
| Isotopic Purity | N/A | >98% |
| Chemical Purity | >99% | >99% |
Table 2: Summary of Analytical Methods for Tedizolid Quantification
| Method | Mobile Phase | Detection | LLOQ |
| HPLC-UV | Acetonitrile/Sodium Acetate Buffer | UV at 251 nm | 0.05 µg/mL |
| HPLC-Fluorescence | Methanol/Phosphoric Acid | Ex: 300 nm, Em: 340 nm | 0.025 µg/mL |
| LC-MS/MS | Acetonitrile/Formic Acid in Water | ESI+, Multiple Reaction Monitoring | 0.005 µg/mL |
Conclusion
The synthesis of this compound is a well-defined process that allows for the precise introduction of isotopic labels for use as an internal standard. The Suzuki-Miyaura coupling is a robust and efficient method for the key C-C bond formation. The detailed protocols provided in this guide offer a framework for the successful preparation of this important analytical tool for researchers and drug development professionals. Careful execution of each step and rigorous purification are essential to obtain the high chemical and isotopic purity required for its application in quantitative bioanalysis.
Tedizolid-13C,d3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Tedizolid-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antibiotic Tedizolid in preclinical and clinical research. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary to ensure the quality and reliability of this critical reagent.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound is a formal document that certifies the identity, purity, and quality of a specific batch of the compound. While a specific batch CoA is not publicly available, this guide outlines the essential components and typical specifications based on information from various suppliers and analytical standards for isotopically labeled compounds.
Identification and Chemical Properties
The primary identification of this compound is based on its chemical structure and properties.
| Parameter | Specification |
| Chemical Name | (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C,d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone |
| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ |
| Molecular Weight | 374.36 g/mol |
| CAS Number | 2931763-72-1 |
| Appearance | White to off-white solid |
Purity and Isotopic Enrichment
The purity and isotopic enrichment are critical parameters for a stable isotope-labeled internal standard. These are typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Test | Method | Specification (Typical) |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Purity (D) | Mass Spectrometry | ≥ 99% deuterated forms (d₃) |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥ 99% ¹³C |
| Residual Solvents | GC-MS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols for Quality Assessment
The following sections detail the methodologies used to ascertain the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-labeled Tedizolid and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The expected m/z for this compound is approximately 375.16.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the d3 and 13C labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and the position of the isotopic labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the absence of a signal for the methyl group (around 4.4 ppm in unlabeled Tedizolid) confirms the deuteration at this position.
-
In the ¹³C NMR spectrum, the signal corresponding to the labeled methyl carbon will show a characteristic splitting pattern due to coupling with deuterium (B1214612) and will be significantly enhanced in intensity, confirming the ¹³C enrichment at this position.
Visualizing Key Processes
To aid in the understanding of Tedizolid's function and the analytical workflow for its labeled counterpart, the following diagrams are provided.
Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.
Caption: Analytical workflow for the comprehensive characterization of this compound.
Commercial Suppliers and Technical Guide for Tedizolid-13C,d3
For researchers, scientists, and professionals in drug development, obtaining stable isotope-labeled internal standards is crucial for the accurate quantification of therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of Tedizolid-13C,d3, its physicochemical properties, and detailed experimental protocols for its use and the elucidation of its mechanism of action.
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The product is primarily intended for use as an internal standard in mass spectrometry-based quantification assays of Tedizolid (B1663884). Below is a summary of suppliers offering this compound.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity | Notes |
| Cayman Chemical | Tedizolid-13C-d3 | 2931763-72-1 | C₁₆[¹³C]H₁₂D₃FN₆O₃ | 374.4 | ≥99% deuterated forms (d1-d3) | Intended for use as an internal standard for the quantification of tedizolid by GC- or LC-MS.[1] |
| Biomol.com | Tedizolid-13C-d3 | 2931763-72-1 | C₁₆[¹³C]H₁₂D₃FN₆O₃ | 374.4 | >99% deuterated forms (d1-d3) | Distributor for Cayman Chemical. |
| Clinivex | Tedizolid-13C-d3 | Not specified | C₁₇H₁₂D₃FN₆O₃ | 374.36 | Not specified | For Research and Development purposes only.[2] |
| Simson Pharma Limited | Tedizolid-13 D3 | 2931763-72-1 | Not specified | Not specified | High quality, supplied with a Certificate of Analysis. | |
| MedchemExpress | This compound | Not specified | Not specified | Not specified | Available for quotation. | |
| Axios Research | Tedizolid-13C-d3 | Not specified | C₁₇H₁₂FN₆O₃D₃ | 374.35 | Not specified | Available upon inquiry. |
Physicochemical Properties
This compound is a stable isotope-labeled analog of Tedizolid, an oxazolidinone antibiotic. The labeling with one Carbon-13 atom and three deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Synonyms | TR-700-13C-d3, (R)-3-(3-fluoro-4-(6-(2-(methyl-13C-d3)-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one | [1] |
| CAS Number | 2931763-72-1 | [1] |
| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ | [1] |
| Formula Weight | 374.4 g/mol | |
| Purity | ≥99% deuterated forms (d1-d3) | |
| Formulation | A solid | |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | |
| SMILES | FC1=CC(N2C--INVALID-LINK--OC2=O)=CC=C1C3=CN=C(C4=NN(--INVALID-LINK--([2H])[2H])N=N4)C=C3 | |
| InChI Key | XFALPSLJIHVRKE-JMQKSPSZSA-N |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As a member of the oxazolidinone class, it targets the bacterial ribosome, a critical component of the protein synthesis machinery.
Specifically, Tedizolid binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the formation of the 70S initiation complex, a crucial step in the initiation of protein translation. By preventing the proper assembly of the ribosome and the binding of initiator tRNA, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication. The increased potency of Tedizolid compared to other oxazolidinones is attributed to additional binding interactions within the ribosome.
Experimental Protocols
Quantification of Tedizolid in Human Plasma using UHPLC-MS/MS
This protocol details a validated method for the simultaneous quantification of total and free Tedizolid in human plasma, utilizing this compound as an internal standard.
a. Sample Preparation
-
To 100 µL of human plasma, add 20 µL of this compound (internal standard) solution.
-
Perform solid-phase extraction using a 96-well HLB µElution plate.
-
Wash the wells with ultrapure water.
-
Elute the analytes with 100% methanol.
b. Chromatographic Separation
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: C18 column
-
Mobile Phase: Gradient elution (specific gradient not detailed in provided snippets)
-
Flow Rate: (Not specified)
-
Injection Volume: (Not specified)
c. Mass Spectrometric Detection
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tedizolid: m/z 371.00 → 343.06
-
This compound: m/z 374.07 → 163.0
-
-
Collision Gas: Argon
d. Method Validation
The assay should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, recovery, and matrix effect. The described method demonstrated good linearity over the range of 5-5000 ng/mL for total Tedizolid and 1.5-1500 ng/mL for free Tedizolid.
In Vitro Bacterial Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like Tedizolid on bacterial protein synthesis using a cell-free translation system.
a. Materials
-
E. coli S30 Extract System for Circular DNA
-
Plasmid DNA encoding a reporter gene (e.g., luciferase)
-
Tedizolid (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid or luciferase assay reagent
b. Procedure
-
Prepare reaction mixtures containing the S30 premix and S30 extract.
-
Add the test compound (Tedizolid) at various concentrations to the reaction mixtures. A control reaction with only the solvent should be included.
-
Initiate the translation reaction by adding the plasmid DNA.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by placing them on ice.
-
Quantify the amount of protein synthesized. If a luciferase reporter is used, add the appropriate substrate and measure the luminescence. If radiolabeled amino acids are used, the protein can be precipitated and the radioactivity measured by scintillation counting.
-
Calculate the percent inhibition of protein synthesis for each concentration of the test compound relative to the solvent control. The IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited) can then be determined.
This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, further optimization of the experimental protocols may be necessary. Always refer to the product's certificate of analysis for the most accurate and up-to-date information on purity and other specifications.
References
The Physical and Chemical Stability of Tedizolid-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Tedizolid-13C,d3, an isotopically labeled internal standard essential for the accurate quantification of the antibiotic Tedizolid (B1663884). Given the limited direct stability data for the labeled compound, this document also extensively covers the stability of the parent compound, Tedizolid, and its prodrug, Tedizolid Phosphate (B84403), under various stress conditions. The information presented is critical for the development of robust analytical methods and for ensuring the integrity of research and clinical samples.
Introduction to Tedizolid and this compound
Tedizolid is a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is administered as the prodrug Tedizolid Phosphate, which is rapidly converted to the active Tedizolid moiety by endogenous phosphatases in the body.[3][4][5] this compound serves as a stable, isotopically labeled internal standard for use in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise quantification of Tedizolid in various biological matrices.[6][7]
Physical and Chemical Stability of this compound
The physical and chemical stability of solid this compound has been established by its manufacturer. When stored under appropriate conditions, the compound is highly stable.
Table 1: Stability of Solid this compound
| Parameter | Specification |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years[6][7][8] |
| Physical Form | Solid[6][7] |
Solubility: this compound is soluble in methanol, DMSO, and acetonitrile.[7] Stock solutions should be prepared in a solvent of choice and purged with an inert gas.[7]
Stability of Tedizolid and Tedizolid Phosphate
Extensive stability testing has been performed on the prodrug, Tedizolid Phosphate, under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways of Tedizolid itself.
Forced Degradation Studies of Tedizolid Phosphate
Forced degradation studies have shown that Tedizolid Phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions.[9][10][11]
Table 2: Summary of Forced Degradation Studies on Tedizolid Phosphate
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation | [9][10] |
| Basic Hydrolysis | Significant degradation (62.48% degradation reported in one study) | [10] |
| Neutral Hydrolysis | Relatively stable | [9][10] |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation | [9][10][12] |
| Thermal | Relatively stable | [9][10][12] |
| Photolytic (Solid State) | Stable | [10] |
| Photolytic (Liquid State) | Some degradation (7.67% reported in one study) | [10] |
| Reductive | Major degradation reported in one study | [13] |
Four primary degradation products have been identified and characterized through these stress tests.[9][10]
Stability in Aqueous Solutions and Admixtures
The stability of Tedizolid Phosphate has also been evaluated in aqueous solutions and in admixtures for intravenous administration.
-
Crushed Tablets in Water: Crushed 200 mg Tedizolid Phosphate tablets dispersed in water are stable for at least 4 hours at room temperature.[14][15][16] The recovery of Tedizolid Phosphate remained within 90% to 110% of the initial concentration.[14][15][16]
-
Intravenous Admixtures:
-
With Rifampicin (2.4 mg/mL) in 0.9% sodium chloride, Tedizolid Phosphate (0.8 mg/mL) is stable for at least 7 hours at 25±2 °C and for 6 days at 2-8 °C.[17]
-
With Meropenem (4 mg/mL) in 0.9% sodium chloride, Tedizolid Phosphate (0.8 mg/mL) is stable for at least 12 hours at 25±2 °C and for 6 days at 2-8 °C.[17]
-
-
Reconstituted Solution: The total time from reconstitution of the lyophilized powder to administration should not exceed 24 hours at room temperature or under refrigeration (2°C to 8°C).[18]
Experimental Protocols
Forced Degradation of Tedizolid Phosphate
The following protocols are representative of those used in forced degradation studies of Tedizolid Phosphate, conducted in accordance with ICH guidelines (Q1A(R2)).[9][10]
-
Acidic Hydrolysis: Tedizolid Phosphate is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 80°C for 2 hours).
-
Basic Hydrolysis: The drug is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and kept at room temperature (e.g., for 30 minutes).
-
Neutral Hydrolysis: The drug is dissolved in water and heated (e.g., at 80°C for 2 hours).
-
Oxidative Degradation: Tedizolid Phosphate is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature (e.g., for 30 minutes).
-
Thermal Degradation: The solid drug is exposed to high temperature (e.g., 105°C for 24 hours).
-
Photolytic Degradation: The solid drug is exposed to a UV light source (e.g., for 4 hours).[13]
Analytical Method for Stability Testing
A common analytical technique for assessing the stability of Tedizolid Phosphate and its degradation products is High-Performance Liquid Chromatography (HPLC).[11][12][19]
-
Method: Reversed-phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., Waters Xselect HSS C18, 250 × 4.6 mm, 5 µm)[11][12]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30, v/v).[11][12]
-
Detection: UV detection at a specific wavelength (e.g., 300 nm).[11][12][14]
Visualizations
Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. The following diagram illustrates this pathway.
Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.
Experimental Workflow for Forced Degradation Studies
The logical flow for conducting forced degradation studies to assess drug stability is depicted below.
Caption: General workflow for conducting forced degradation stability studies.
Degradation Pathway of Tedizolid Phosphate
Based on the forced degradation studies, a simplified degradation relationship can be visualized.
Caption: Susceptibility of Tedizolid Phosphate to various stress conditions.
Conclusion
This compound is a stable compound when stored under the recommended conditions, making it a reliable internal standard for quantitative analysis. While direct comparative stability data is not available, the extensive studies on its parent compound, Tedizolid Phosphate, demonstrate that the molecule is susceptible to degradation primarily under acidic, basic, and oxidative stress. This information is crucial for researchers and drug development professionals in designing stability-indicating analytical methods, ensuring the accurate measurement of Tedizolid in various experimental and clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 5. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencegate.app [sciencegate.app]
- 13. jpharmsci.com [jpharmsci.com]
- 14. ovid.com [ovid.com]
- 15. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. globalrph.com [globalrph.com]
- 19. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Technical Guide to the Proper Storage and Handling of Tedizolid-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage, handling, and stability data for Tedizolid-13C,d3, a critical isotopically labeled internal standard for the quantification of the oxazolidinone antibiotic, Tedizolid. Adherence to these guidelines is crucial for ensuring the integrity, accuracy, and longevity of the compound for research and development purposes.
Compound Information
This compound is a stable isotope-labeled version of Tedizolid, intended for use in quantitative analysis by mass spectrometry.[1] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard to correct for variability in sample preparation and instrument response.
| Property | Information |
| Chemical Name | (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C,d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone |
| Synonym | TR-700-13C,d3 |
| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ |
| Formula Weight | 374.4 g/mol |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d₁-d₃) |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol.[1] |
Storage and Stability
Proper storage is paramount to maintain the chemical integrity and isotopic enrichment of this compound.
Storage Conditions
The recommended storage conditions for this compound in its solid form are summarized below.
| Parameter | Condition |
| Temperature | -20°C[1][2] |
| Light | Store away from light. |
| Moisture | Store in a dry place. Keep container tightly closed. |
| Incompatibilities | Avoid strong oxidizing agents.[3][4] |
Long-Term Stability
Under the recommended storage conditions, this compound is a stable compound.
| Condition | Stability |
| -20°C | ≥ 4 years[1] |
Solution Stability
Handling and Safety Precautions
This compound should be handled in accordance with good industrial hygiene and safety practices. The safety precautions for Tedizolid are applicable to its isotopically labeled form.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. Minimize dust generation and accumulation.[6] |
General Handling Procedures
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[7]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[6]
-
Dust Control: Minimize dust generation and accumulation as it may form explosive mixtures with air.[3][6]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharges.[3][6]
-
Hygiene: Wash thoroughly after handling. When using, do not eat, drink, or smoke.[8]
Spill and Disposal
-
Spill Cleanup: For spills, sweep up or vacuum the material and collect it in a suitable container for disposal. Avoid creating dust.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
This protocol provides a general procedure for preparing this compound as an internal standard for LC-MS/MS analysis.
Caption: Workflow for preparing this compound internal standard solutions.
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance.
-
Stock Solution Preparation:
-
Select a suitable solvent in which this compound is soluble, such as methanol, DMSO, or acetonitrile.[1][7]
-
It is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Dissolve the weighed solid in the solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure the solid is completely dissolved by vortexing or sonication.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below for long-term stability.
-
Working Solution Preparation:
-
On the day of analysis, prepare a working solution by diluting the stock solution with the appropriate solvent or mobile phase.
-
The final concentration of the working solution should be optimized based on the specific analytical method and the expected concentration of the analyte in the samples.
-
General Protocol for Stability Assessment
This section outlines a general experimental workflow for determining the long-term stability of this compound.
Caption: Experimental workflow for a long-term stability study of this compound.
Methodology:
-
Sample Preparation: Prepare multiple, identical aliquots of this compound in its solid form and as a stock solution in a suitable solvent.
-
Storage: Store the aliquots under various controlled conditions to assess the impact of temperature and light. This typically includes the recommended storage condition (-20°C) and accelerated degradation conditions (e.g., 4°C, 25°C, and exposure to light).
-
Time Points: Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12, 24, 36, and 48 months).
-
Analytical Method: Utilize a validated, stability-indicating analytical method, such as LC-MS/MS, that can separate the parent compound from any potential degradants.
-
Analysis: At each time point, retrieve aliquots from each storage condition and analyze them.
-
Data Evaluation: Compare the results (e.g., purity, concentration, and isotopic enrichment) to the initial time point (T=0). A significant change in these parameters would indicate degradation. The shelf-life is determined as the time period during which the compound remains within a predefined specification (e.g., ≥95% purity).
Conclusion
The proper storage and handling of this compound are critical for its effective use as an internal standard in quantitative bioanalysis. By adhering to the guidelines outlined in this document, researchers can ensure the accuracy and reliability of their experimental results. Storing the compound at -20°C, protecting it from light, and following standard laboratory safety procedures will maintain its integrity for an extended period.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 4. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS assay of Tedizolid in rabbit aqueous humor: Application to ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tedizolid-13C,d3 safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Profile of Tedizolid-13C,d3
Disclaimer: this compound is an isotopically labeled compound used as an internal standard for the quantification of tedizolid (B1663884).[1] Due to the nature of isotopic labeling, its chemical and toxicological properties are considered to be substantively identical to the unlabeled parent compound, tedizolid. All safety data presented herein is for tedizolid or its prodrug, tedizolid phosphate (B84403), and is provided as the relevant safety information for researchers, scientists, and drug development professionals.
Overview of Tedizolid
Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is the active metabolite of the prodrug tedizolid phosphate, which is rapidly converted by phosphatases in the body to tedizolid.[4][5] The primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide summarizes the key safety data from non-clinical and clinical studies, focusing on quantitative toxicological endpoints, experimental methodologies, and the molecular pathways related to its efficacy and potential toxicity.
Quantitative Safety Data
The following tables summarize the key quantitative safety findings for tedizolid from various toxicological and clinical studies.
Acute Toxicity Data
Data from acute toxicity studies provide insights into the short-term effects of high doses of the compound.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | > 2,000 mg/kg | |
| Mouse | Oral | > 2,000 mg/kg | |
| Mouse | Intravenous | 256 - 274 mg/kg | |
| Rat | Intravenous | 244 mg/kg | |
| Dog | Intravenous | 200 mg/kg | |
| Table 1: Acute Lethal Dose (LD50) of Tedizolid Phosphate. |
Developmental and Reproductive Toxicity
Studies in animal models have assessed the potential for tedizolid to cause developmental or reproductive harm.
| Species | Dose | Exposure Multiple (vs. Human AUC) | Observed Effects | No-Observed-Adverse-Effect Level (NOAEL) |
| Mouse | 25 mg/kg/day | 4x | Reduced fetal weights, increased costal cartilage anomalies. | 5 mg/kg/day |
| Rat | 15 mg/kg/day | 6x | Decreased fetal weights, increased skeletal variations (reduced ossification). | 2.5 mg/kg/day |
| Rabbit | >1 mg/kg/day | >0.04x | Reduced fetal weights at doses associated with maternal toxicity. | 1 mg/kg/day |
| Table 2: Summary of Developmental Toxicity Studies with Tedizolid. |
Clinical Trial Adverse Reactions
The most common adverse reactions observed in adult clinical trials comparing tedizolid (200 mg, 6 days) to linezolid (B1675486) (600 mg, 10 days) are summarized below.
| Adverse Reaction | Tedizolid (n=332) | Linezolid (n=335) | Reference |
| Nausea | 7.1% | Not specified | |
| Headache | 4.5% | Not specified | |
| Diarrhea | 3.6% | Not specified | |
| Vomiting | 2.7% | Not specified | |
| Dizziness | 1.6% | Not specified | |
| Table 3: Most Common Adverse Reactions in Adult Clinical Trials. |
Hematological Safety
A key safety consideration for oxazolidinones is myelosuppression. Non-clinical studies identified dose- and duration-dependent hematopoietic effects at exposures significantly higher than those in humans.
| Finding | Species | Exposure Multiple (vs. Human AUC) | Details |
| Hematopoietic Toxicity | Rats and Dogs | 4x - 10x | Decreased red blood cells, white blood cells, platelets, and bone marrow hypocellularity. Findings were reversible. |
| Table 4: Non-clinical Hematological Findings. |
Experimental Protocols
Developmental Toxicity Studies
Objective: To assess the potential effects of tedizolid on embryo-fetal development. Methodology:
-
Animal Models: Pregnant mice, rats, and rabbits were used.
-
Administration: Tedizolid was administered orally to pregnant females during the period of organogenesis.
-
Dosage Groups: Multiple dosage groups were used, including a control group and groups receiving doses ranging from 1 mg/kg/day to 25 mg/kg/day, depending on the species.
-
Endpoints: At the end of the gestation period, fetuses were examined for external, visceral, and skeletal malformations and variations. Fetal body weights were also recorded. Maternal toxicity was monitored throughout the study.
-
Analysis: The incidence of anomalies and changes in fetal weight were compared between treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).
Nine-Month Neurotoxicity Study
Objective: To evaluate the potential for peripheral and optic neuropathy with long-term tedizolid administration. Methodology:
-
Animal Model: Pigmented rats were chosen for the study.
-
Administration: Tedizolid phosphate was administered orally on a daily basis for nine months.
-
Dosage: Doses administered corresponded to plasma exposures approximately seven to eight times the clinical plasma exposure in humans.
-
Endpoints:
-
Functional Assessment: A functional observational battery (FOB) and locomotor activity tests were performed periodically.
-
-
Results: The study found no evidence of functional neurotoxicity or histopathological changes in the peripheral nerves or eyes at these high exposure levels.
Signaling Pathways and Mechanism of Action
Diagrams created using Graphviz illustrate the key molecular interactions of tedizolid.
Mechanism of Antibacterial Action
Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.
References
- 1. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tedizolid: new data and experiences for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
Methodological & Application
Application Note: Quantitative Analysis of Tedizolid in Human Plasma using a Validated LC-MS/MS Method with Tedizolid-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tedizolid (B1663884) in human plasma. Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The method utilizes a stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring research, and other non-clinical applications.
Introduction
Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] It is administered as a prodrug, tedizolid phosphate (B84403), which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[4][5][6] Accurate measurement of Tedizolid concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note presents a detailed protocol for the analysis of Tedizolid in human plasma using LC-MS/MS with Tedizolid-¹³C,d₃ as the internal standard. The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and sample preparation, leading to reliable and reproducible results.
Experimental
Materials and Reagents
-
Tedizolid analytical standard
-
Tedizolid-¹³C,d₃ internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 25 µL of the internal standard working solution (containing Tedizolid-¹³C,d₃).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[8]
-
Gradient Elution: A gradient program is employed for optimal separation.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7][8][9]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tedizolid | 371.1 | 343.1 |
| Tedizolid-¹³C,d₃ | 375.1 | 347.1 |
Note: The exact m/z values for Tedizolid-¹³C,d₃ should be confirmed based on the certificate of analysis for the specific internal standard used. The provided transitions for Tedizolid are based on published literature.[7][10]
Results and Discussion
This LC-MS/MS method provides excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Tedizolid in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy.
Linearity
The method demonstrates excellent linearity over a clinically relevant concentration range. Representative calibration curve parameters are presented below.
| Analyte | Calibration Range (ng/mL) | R² |
| Tedizolid | 25 - 7500 | > 0.993 |
Data adapted from a representative study.[7][10]
Precision and Accuracy
The intra- and inter-day precision and accuracy of the method are within acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 75 | < 5.0 | 95 - 105 | < 5.0 | 95 - 105 |
| Medium | 750 | < 5.0 | 95 - 105 | < 5.0 | 95 - 105 |
| High | 6000 | < 5.0 | 95 - 105 | < 5.0 | 95 - 105 |
Acceptance criteria based on typical bioanalytical method validation guidelines.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Tedizolid.
Caption: Mechanism of action of Tedizolid.
Conclusion
The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Tedizolid in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity make it suitable for high-throughput applications in research and drug development. The use of a stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, ensures the accuracy and precision of the results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckconnect.com [merckconnect.com]
- 3. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 9. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Tedizolid in Human Plasma using Labeled Internal Standard by LC-MS/MS
Introduction
Tedizolid (B1663884) is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens.[1][2] It is administered as the prodrug tedizolid phosphate (B84403), which is rapidly converted to the active moiety, tedizolid, by nonspecific phosphatases in the body.[1][3][4] Accurate and reliable quantification of tedizolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tedizolid in human plasma using a stable isotope-labeled internal standard, Tedizolid-d3.
The use of a stable isotope-labeled (SIL) internal standard is the preferred approach for quantitative bioanalysis using LC-MS/MS as it helps to correct for variability during sample preparation and potential matrix effects. A SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring similar behavior during extraction and chromatographic separation, which leads to improved precision and accuracy.
This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method for tedizolid quantification.
| Parameter | Result |
| Linearity Range | 25.0 - 7500.0 ng/mL |
| Correlation Coefficient (R²) | > 0.993 |
| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.7% |
| Inter-day Precision (%CV) | ≤ 5.7% |
| Intra-day Accuracy (%RE) | -1.85% to 5.31% |
| Inter-day Accuracy (%RE) | 0.86% to 2.76% |
| Recovery | 94.4% to 104.2% |
| Matrix Effect (%CV) | < 3.6% |
Data synthesized from published literature on Tedizolid bioanalysis.
Experimental Protocols
Materials and Reagents
-
Tedizolid reference standard (purity ≥98%)
-
Tedizolid-d3 (isotopically labeled internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Tedizolid in methanol.
-
Prepare a 1 mg/mL stock solution of Tedizolid-d3 in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Tedizolid by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Prepare a 100 ng/mL working solution of Tedizolid-d3 by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the appropriate calibration standard or QC sample to the respective tubes. For unknown samples, add 50 µL of human plasma.
-
Add 20 µL of the IS working solution (100 ng/mL Tedizolid-d3) to all tubes except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tedizolid: m/z 371.1 → 343.1
-
Tedizolid-d3: m/z 374.1 → 346.1
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte (Tedizolid) to the peak area of the internal standard (Tedizolid-d3).
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The concentrations of the QC and unknown samples are determined from the calibration curve.
Diagrams
References
- 1. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tedizolid-13C,d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid (B1663884) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, providing high accuracy and precision by compensating for variability in sample preparation and instrument response.
Tedizolid-13C,d3 is a stable isotope-labeled variant of Tedizolid, which serves as an ideal internal standard for the quantification of Tedizolid in biological matrices such as plasma and serum.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Tedizolid.
Application Notes
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tedizolid in biological samples. The use of a stable isotope-labeled internal standard is highly recommended by regulatory bodies for bioanalytical method validation.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Co-elution of the analyte and the internal standard in chromatography ensures that any matrix effects or variations in ionization efficiency affect both compounds similarly, leading to a more accurate and precise quantification.
-
Correction for Sample Preparation Variability: Losses during sample extraction and preparation steps are accounted for, as the internal standard is added at the beginning of the process.
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.
Experimental Protocols
The following protocols describe a typical workflow for a pharmacokinetic study of Tedizolid using this compound as an internal standard.
Preparation of Stock and Working Solutions
a. Tedizolid Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Tedizolid standard.
-
Dissolve in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Store at -20°C or below.
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
-
Store at -20°C or below.
c. Working Solutions:
-
Prepare serial dilutions of the Tedizolid stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples at various concentrations.[3]
-
Prepare a working solution of this compound by diluting the stock solution in the same solvent to a final concentration of, for example, 10 µg/mL.[3]
Sample Preparation from Plasma/Serum
This protocol is based on a protein precipitation method, which is a common and straightforward technique for sample clean-up.
a. Spiking of Internal Standard:
-
To a 100 µL aliquot of plasma or serum sample, add a small volume (e.g., 5 µL) of the this compound working solution.
b. Protein Precipitation:
-
Add 3 volumes of cold acetonitrile (B52724) (300 µL) to the sample to precipitate proteins.[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
c. Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase) if higher sensitivity is required.
UHPLC-MS/MS Analysis
a. Chromatographic Conditions (Example):
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate Tedizolid from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tedizolid: m/z 371.1 → 343.1
-
This compound: m/z 374.1 → 346.1
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Data Analysis and Quantification
-
Integrate the peak areas for both Tedizolid and this compound.
-
Calculate the peak area ratio (Tedizolid / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tedizolid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Tedizolid from various studies.
Table 1: Single-Dose Pharmacokinetics of Tedizolid in Healthy Adults
| Dose (mg) | Cmax (mg/L) | Tmax (hr) | AUC₀₋∞ (mg·h/L) | t₁/₂ (hr) |
| 200 | 2.0 ± 0.5 | 3.0 (1.0-4.0) | 25.5 ± 4.2 | 11.2 ± 1.6 |
| 300 | 2.8 ± 0.6 | 3.0 (1.5-6.0) | 38.9 ± 7.5 | 11.6 ± 1.9 |
| 400 | 3.0 ± 0.7 | 4.0 (1.5-8.0) | 48.7 ± 9.8 | 12.1 ± 2.1 |
| 600 | 4.2 ± 1.1 | 3.5 (1.5-8.0) | 73.1 ± 16.5 | 12.4 ± 2.3 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range).
Table 2: Steady-State Pharmacokinetics of Tedizolid (200 mg Once Daily)
| Parameter | Value |
| Cmax,ss (mg/L) | 2.3 ± 0.6 |
| Cmin,ss (mg/L) | 0.3 ± 0.1 |
| AUC₀₋₂₄,ss (mg·h/L) | 29.8 ± 6.4 |
| CL/F (L/h) | 6.7 ± 1.4 |
| Vz/F (L) | 109 ± 25 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Tedizolid quantification in biological samples.
Logical Relationship in Bioanalysis
References
- 1. Early experience with tedizolid: clinical efficacy, pharmacodynamics, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 3. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 4. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tedizolid-13C,d3 in Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Therapeutic Drug Monitoring (TDM) of tedizolid is crucial to optimize clinical outcomes, minimize toxicity, and prevent the emergence of drug resistance.[4][5][6] The use of a stable isotope-labeled internal standard, such as Tedizolid-13C,d3, is the gold standard for quantitative analysis by mass spectrometry, ensuring the highest accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound in TDM assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Physicochemical Properties of Tedizolid
A thorough understanding of the physicochemical properties of Tedizolid is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C17H15FN6O3 | [7] |
| Molecular Weight | 370.3 g/mol | [7] |
| Melting Point | 256.8 °C | [8] |
| Water Solubility | 0.1 mg/mL | [8] |
| pKa | 1.8, 6.5 | [8] |
| Protein Binding | 70% to 90% | [9][10] |
Mechanism of Action
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][8][9] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a critical step for bacterial replication.[2][11][12]
Mechanism of action of Tedizolid.
Experimental Protocols
The following protocols describe validated methods for the quantification of tedizolid in biological matrices using this compound as an internal standard.
I. Sample Preparation: Protein Precipitation
This is a simple and effective method for removing proteins from plasma or serum samples.[4][13]
Protein precipitation workflow.
Methodology:
-
Pipette 100 µL of patient plasma or serum into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of tedizolid.
A. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[14] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
B. Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[14][15]
| Parameter | Tedizolid | This compound |
| Precursor Ion (m/z) | 371.1 | 375.1 |
| Product Ion (m/z) | 343.1 | 347.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | Optimized for specific instrument | Optimized for specific instrument |
Method Validation Parameters
A summary of typical validation parameters for LC-MS/MS assays for tedizolid is provided below. These values may vary depending on the specific laboratory and instrumentation.
| Parameter | Typical Range |
| Linearity (R²) | > 0.99[14][15][16] |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.5 µg/mL[15][16] |
| Intra-day Precision (%CV) | < 15%[14][15] |
| Inter-day Precision (%CV) | < 15%[14][15] |
| Accuracy (% bias) | ± 15%[14][15] |
| Recovery | 85 - 115%[14][16] |
| Matrix Effect | Minimal and compensated by internal standard |
Clinical Considerations for TDM
While routine TDM for tedizolid is not yet standard practice, it may be beneficial in specific patient populations to ensure efficacy and avoid toxicity.[5][17][18]
TDM workflow for Tedizolid.
Target Concentrations:
-
The optimal therapeutic range for tedizolid is not yet firmly established.
-
The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the pharmacokinetic/pharmacodynamic parameter best correlated with efficacy.[1][19]
-
Susceptibility breakpoints established by the Clinical and Laboratory Standards Institute (CLSI) are ≤0.5 μg/mL for S. aureus, S. pyogenes, S. agalactiae, and E. faecalis, and ≤0.25 μg/mL for the S. anginosus group.[20]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of tedizolid. The protocols and information provided in these application notes offer a comprehensive guide for researchers and clinicians to develop and implement accurate and precise TDM assays, ultimately contributing to improved patient care.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tedizolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. mdpi.com [mdpi.com]
- 14. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 16. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contagionlive.com [contagionlive.com]
- 18. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tedizolid Analysis using Tedizolid-13C,d3 Internal Standard
These application notes provide detailed protocols for the sample preparation of Tedizolid from biological matrices for quantitative analysis, utilizing Tedizolid-13C,d3 as an internal standard. The methods described include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a general protocol for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Application Note:
Protein precipitation is a rapid and straightforward method for sample cleanup prior to the analysis of Tedizolid in plasma or serum. This technique involves the addition of a miscible organic solvent or an acid to the sample, which denatures and precipitates proteins. The supernatant, containing the analyte of interest and the internal standard, is then separated by centrifugation for subsequent analysis, typically by LC-MS/MS. Acetonitrile (B52724) is a commonly used solvent for this purpose. This method is well-suited for high-throughput screening and clinical therapeutic drug monitoring.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Tedizolid | [1] |
| Internal Standard | This compound (implied for LC-MS/MS) | N/A |
| Matrix | Human Plasma | [1] |
| Precipitation Solvent | Acetonitrile | [1] |
| Linearity Range | 0.5 - 20 µg/mL | [1] |
| Intra-day Precision (RSD) | 2.51% to 5.90% | [1] |
| Inter-day Precision (RSD) | 2.63% to 8.42% | |
| Intra-day Accuracy (RE) | -16.17% to -0.05% | |
| Inter-day Accuracy (RE) | -17.40% to 0% |
Experimental Protocol:
Materials:
-
Biological matrix (e.g., human plasma)
-
Tedizolid analytical standard
-
This compound internal standard (IS) solution (e.g., 10 µg/mL)
-
Acetonitrile, HPLC grade
-
Methanol (B129727), 50% (for sample dilution if necessary)
-
Microcentrifuge tubes (2.0 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Allow the plasma sample to thaw to room temperature.
-
In a 2.0 mL microcentrifuge tube, add 320 µL of the plasma sample.
-
For calibration standards and quality control (QC) samples, add 40 µL each of Tedizolid and this compound working solutions. For unknown samples, add 80 µL of 50% methanol.
-
Add 100 µL of the internal standard solution (10 µg/mL this compound) to the mixture.
-
Add 1000 µL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 16,600 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and dilute it 2-fold with injection water.
-
Centrifuge the diluted solution again at 16,600 x g for 3 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction is a highly effective and selective method for the purification and concentration of Tedizolid from complex biological matrices like plasma. This technique utilizes a solid sorbent, typically in a cartridge or a 96-well plate format, to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. SPE is particularly advantageous for achieving low limits of quantification and high recovery rates, making it suitable for pharmacokinetic studies and the analysis of both total and free drug concentrations.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Total and Free Tedizolid | |
| Internal Standard | This compound (implied for LC-MS/MS) | N/A |
| Matrix | Human Plasma | |
| SPE Sorbent | 96-well HLB µElution plate | |
| Linearity Range (Total) | 5 - 5000 ng/mL | |
| Linearity Range (Free) | 1.5 - 1500 ng/mL | |
| Recovery (Total) | > 92.3% | |
| Recovery (Free) | > 85.3% | |
| Matrix Effect | No remarkable differences among QC levels |
Experimental Protocol:
Materials:
-
Biological matrix (e.g., human plasma)
-
Tedizolid analytical standard
-
This compound internal standard (IS) solution
-
SPE device (e.g., 96-well HLB µElution plate)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in Water)
-
Elution solvent (e.g., Acetonitrile)
-
Collection plate or tubes
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Pre-treatment: To a specific volume of plasma, add the this compound internal standard.
-
SPE Plate Conditioning: Condition the wells of the 96-well HLB µElution plate by passing an appropriate volume of methanol through the sorbent.
-
SPE Plate Equilibration: Equilibrate the wells by passing an appropriate volume of water through the sorbent.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE plate.
-
Washing: Wash the sorbent with a wash solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute Tedizolid and the internal standard from the sorbent using an appropriate elution solvent (e.g., acetonitrile) into a clean collection plate.
-
Evaporation and Reconstitution (if necessary): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.
-
Analysis: Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.
Workflow Diagram:
References
Application of Tedizolid-13C,d3 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tedizolid-13C,d3, a stable isotope-labeled version of the oxazolidinone antibiotic Tedizolid (B1663884), in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes is a powerful technique for accurately elucidating the metabolic fate of new chemical entities.[1][2][3]
Introduction to Tedizolid Metabolism
Tedizolid is administered as a phosphate (B84403) prodrug, Tedizolid phosphate, which is rapidly and extensively converted by endogenous phosphatases to its active form, Tedizolid.[4][5] The primary metabolic pathway of Tedizolid is hepatic sulfation to form an inactive sulfate (B86663) conjugate, which is the major metabolite excreted from the body. Notably, the metabolism of Tedizolid does not significantly involve the cytochrome P450 (CYP450) enzyme system, reducing the potential for drug-drug interactions. Elimination of Tedizolid and its metabolites occurs predominantly through the feces (approximately 82%), with a smaller fraction excreted in the urine (approximately 18%).
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of the parent drug and its metabolites in complex biological matrices during preclinical and clinical studies.
Key Applications of this compound
-
Metabolite Identification: this compound can be co-administered with non-labeled Tedizolid (in a "cocktail" dose) to facilitate the identification of drug-related metabolites in plasma, urine, and feces using mass spectrometry. The characteristic isotopic signature of this compound allows for the differentiation of drug-related material from endogenous matrix components.
-
Pharmacokinetic (PK) Studies: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalytical methods, this compound enables precise and accurate quantification of Tedizolid in various biological samples. This is essential for determining key PK parameters such as clearance, volume of distribution, and bioavailability.
-
Mass Balance Studies: While typically performed with radiolabeled compounds (e.g., 14C-Tedizolid), stable isotope-labeled compounds can be used in conjunction to provide structural information on metabolites.
-
In Vitro Metabolism Studies: this compound can be used as an internal standard in studies with human liver microsomes, hepatocytes, and other subcellular fractions to investigate the rate of metabolism and identify the enzymes responsible for metabolite formation.
Quantitative Pharmacokinetic Data of Tedizolid
The following tables summarize key pharmacokinetic parameters of Tedizolid in healthy adults following the administration of 200 mg Tedizolid phosphate.
Table 1: Single-Dose Pharmacokinetic Parameters of Tedizolid
| Parameter | Oral Administration (200 mg) | Intravenous Administration (200 mg) |
| Cmax (mcg/mL) | 2.0 ± 0.7 | 2.3 ± 0.6 |
| Tmax (hr) | 2.5 (median) | 1.1 (median) |
| AUC (mcg*hr/mL) | 23.8 ± 6.8 | 26.6 ± 5.2 |
| Half-life (hr) | ~12 | ~12 |
| Systemic Clearance (L/hr) | 6.4 ± 1.2 | N/A |
Data compiled from DrugBank Online.
Table 2: Steady-State Pharmacokinetic Parameters of Tedizolid (200 mg once daily)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (mcg/mL) | 2.2 ± 0.6 | 3.0 ± 0.7 |
| Tmax (hr) | 3.5 (median) | 1.2 (median) |
| AUC (mcg*hr/mL) | 25.6 ± 8.4 | 29.2 ± 6.2 |
| Systemic Clearance (L/hr) | 5.9 ± 1.4 | N/A |
Data compiled from DrugBank Online.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tedizolid in Human Liver Microsomes
Objective: To determine the metabolic stability of Tedizolid and identify its metabolites in human liver microsomes.
Materials:
-
Tedizolid
-
This compound (as an internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM protein, and the NADPH regenerating system.
-
Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding Tedizolid to a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: The quenched samples are vortexed and then centrifuged to precipitate the protein.
-
LC-MS/MS Analysis: The supernatant is transferred to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the depletion of the parent drug over time and identify the formation of metabolites.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Tedizolid in rodents following oral administration.
Materials:
-
Tedizolid formulation for oral gavage
-
This compound (for preparation of calibration standards and quality controls)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Acetonitrile
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of Tedizolid to a cohort of rats.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Extraction: Precipitate plasma proteins by adding acetonitrile containing this compound as the internal standard. Vortex and centrifuge the samples.
-
Analysis: Analyze the resulting supernatant using a validated LC-MS/MS method to determine the concentration of Tedizolid at each time point.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
References
Application Notes and Protocols for the Quantification of Tedizolid and Tedizolid-¹³C,d₃ using Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Tedizolid and its stable isotope-labeled internal standard (IS), Tedizolid-¹³C,d₃, in biological matrices such as human plasma. The described methodology is intended for researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioanalytical method development.
Introduction
Tedizolid is an oxazolidinone-class antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate and reliable quantification of Tedizolid in biological samples is crucial for TDM to ensure therapeutic efficacy while minimizing potential toxicity.[4][5] This protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tedizolid concentrations.
Mass Spectrometry Parameters
The successful quantification of Tedizolid and its internal standard relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Table 1: Mass Spectrometry Parameters for Tedizolid
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 371.0 | [1] |
| Product Ion (m/z) | 343.1 | [6] |
| Dwell Time (ms) | 163 | [1] |
| Collision Energy (CE) (V) | 18 | [1] |
Table 2: Mass Spectrometry Parameters for Tedizolid-¹³C,d₃ (Internal Standard)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 374.07 | [1] |
| Product Ion (m/z) | 163.0 | [1] |
| Dwell Time (ms) | 163 | [1] |
| Collision Energy (CE) (V) | 18 | [1] |
Note: The provided literature utilizes Tedizolid-d₃ as the internal standard. The parameters for Tedizolid-¹³C,d₃ are expected to have a precursor ion with a +4 Da shift from the parent compound, assuming one ¹³C and three deuterium (B1214612) atoms. The product ion may differ and would require experimental optimization.
Experimental Protocol
This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of Tedizolid.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Tedizolid from plasma samples.[4][5]
-
Thawing: Allow plasma samples to thaw to room temperature.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Spike the sample with 10 µL of Tedizolid-¹³C,d₃ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reverse-phase column.[1][4][6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (Re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
The mass spectrometer should be set up according to the parameters outlined in Tables 1 and 2.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.[1]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of Tedizolid in plasma samples.
Caption: Workflow for Tedizolid quantification.
Conclusion
This document provides a comprehensive set of mass spectrometry parameters and a detailed experimental protocol for the quantification of Tedizolid and its stable isotope-labeled internal standard. The presented LC-MS/MS method is sensitive, specific, and suitable for various research and clinical applications. Adherence to this protocol will enable the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Tedizolid.
References
- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 2. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 6. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Tedizolid and its Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation and quantification of the antibiotic Tedizolid (B1663884) and its internal standard in various biological matrices. The methods described are based on High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reliable quantification of Tedizolid in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This application note outlines validated chromatographic methods for this purpose.
Chromatographic Methods Overview
Several chromatographic methods have been developed for the analysis of Tedizolid. The choice of method often depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The most common approaches include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A cost-effective and robust method suitable for relatively high concentrations of Tedizolid.[1][2]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Offers increased sensitivity compared to UV detection.[3][4]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for detecting low concentrations of Tedizolid in complex biological matrices.[5]
The selection of an appropriate internal standard is critical for accurate quantification. Commonly used internal standards for Tedizolid analysis include 4-nitroaniline (B120555), L-tryptophan methyl ester hydrochloride, deuterated Tedizolid (Tedizolid-d3), and Linezolid.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated chromatographic methods for Tedizolid analysis.
Table 1: HPLC Methods for Tedizolid Quantification
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-FL) | Method 3 (HPLC-UV) |
| Matrix | Human Plasma, Serum, Saline, Mouse Plasma | Human Serum | Mueller-Hinton Broth |
| Internal Standard | 4-nitroaniline | L-tryptophan methyl ester hydrochloride | Not Used |
| Linearity Range | 0.2 - 5 µg/mL | 0.025 - 10.0 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL (in human plasma) | 0.025 µg/mL | 0.03 mg/L |
| Lower Limit of Detection (LLOD) | Not Specified | 0.01 µg/mL | Not Specified |
| Accuracy | Within 10% | 99.2% - 107.7% | 91.6% - 105.3% |
| Precision | Within 10% | Intra-assay: 99.2% - 107.0%, Inter-assay: 99.2% - 107.7% | 3.4% - 8.8% CV |
| Retention Time (Tedizolid) | 15.1 min (plasma), 16.3 min (saline) | 12.9 min | ~3.3 min |
| Retention Time (Internal Standard) | 8.8 min (plasma), 9.4 min (saline) | 8.8 min | Not Applicable |
| Recovery | Not Specified | 100.4% - 114.1% | 66.13% (with Methanol) |
Table 2: UPLC-MS/MS Methods for Tedizolid Quantification
| Parameter | Method 4 (UPLC-MS/MS) | Method 5 (LC-MS/MS) | Method 6 (UPLC-MS/MS) |
| Matrix | Human Plasma | Human Plasma | Rabbit Aqueous Humor |
| Internal Standard | Tedizolid-d3 | Linezolid-d3 | Linezolid |
| Linearity Range | Total: 5 - 5000 ng/mL, Free: 1.5 - 1500 ng/mL | 0.5 - 20 µg/mL | 4.98 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Total: 5 ng/mL, Free: 1.5 ng/mL | 0.5 µg/mL | 4.98 ng/mL |
| Lower Limit of Detection (LLOD) | Not Specified | Not Specified | 1.97 ng/mL |
| Accuracy | Within FDA guidance | Intra-day: 0.50% - 12.00%, Inter-day: Not Specified | Within US-FDA guidelines |
| Precision | Within FDA guidance | Intra-day: 2.51% - 5.90%, Inter-day: Not Specified | Within US-FDA guidelines |
| Recovery | Total: >92.3%, Free: >85.3% | Not Specified | Not Specified |
| MS/MS Transition (Tedizolid) | m/z 371.00 → m/z 343.06 | Not Specified | m/z 371.15 → 343.17 |
| MS/MS Transition (Internal Standard) | m/z 374.07 → m/z 163.0 | Not Specified | m/z 338.18 → 296.22 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Tedizolid in Human Plasma
This protocol is based on the method described by Santini et al.
1. Materials and Reagents
-
Tedizolid standard powder
-
4-nitroaniline (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium acetate
-
Deionized water
-
Trichloroacetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with UV detector
-
Column: Reverse-phase column
-
Mobile Phase: Sodium acetate, deionized water, and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 251 nm
-
Injection Volume: Not specified
3. Standard and Sample Preparation
-
Tedizolid Stock Solution: Dissolve Tedizolid standard powder in DMSO.
-
Internal Standard Stock Solution: Prepare a 6 µg/mL solution of 4-nitroaniline in ethanol.
-
Calibration Standards: Spike drug-free human plasma with Tedizolid stock solution to achieve concentrations ranging from 0.2 to 5 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
-
Sample Preparation: To the plasma sample, add the internal standard solution followed by a protein precipitation agent like trichloroacetic acid. Vortex and centrifuge. Collect the supernatant for injection.
4. Analysis
-
Inject the prepared samples, calibration standards, and QC samples into the HPLC system.
-
Generate a calibration curve by plotting the peak height ratio of Tedizolid to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Tedizolid in the unknown samples using the linear regression equation from the calibration curve.
Protocol 2: HPLC-FL Method for Tedizolid in Human Serum
This protocol is based on the method described by an uncited source.
1. Materials and Reagents
-
Tedizolid standard powder
-
L-tryptophan methyl ester hydrochloride (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (0.1 M)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a fluorescence detector
-
Column: Octadecyl silane (B1218182) (ODS) Hypersil column (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 M phosphoric acid and methanol (60:40, v/v), pH 7.0
-
Flow Rate: Not specified
-
Detection Wavelength: Excitation: 300 nm, Emission: 340 nm
-
Total Run Time: 15 minutes
3. Standard and Sample Preparation
-
Tedizolid Stock Solution: Dissolve 1 mg of pure Tedizolid powder in DMSO to a final volume of 4 mL to obtain a 250 µg/mL solution.
-
Internal Standard Solution: Prepare a 50 µg/mL aqueous solution of L-tryptophan methyl ester hydrochloride.
-
Calibration Standards: Serially dilute the Tedizolid stock solution with ultrapure water and add to drug-free human serum to obtain final concentrations of 0.025 to 10.0 µg/mL.
-
Sample Preparation: To 100 µL of serum sample, add 25 µL of the internal standard solution. Add 100 µL of acetonitrile to deproteinize the sample. Vortex for 30 seconds, let it stand for 10 minutes, and then centrifuge at 14,000 × g for 5 minutes. Collect 150 µL of the supernatant for injection.
4. Analysis
-
Inject the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak height ratio of Tedizolid to the internal standard against the concentration.
-
Quantify Tedizolid in the test samples from the calibration curve.
Protocol 3: UPLC-MS/MS Method for Total and Free Tedizolid in Human Plasma
This protocol is based on the method described by an uncited source.
1. Materials and Reagents
-
Tedizolid
-
Tedizolid-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (25%)
-
Phosphoric acid (85%)
-
Dimethyl sulfoxide
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UPLC system coupled to a tandem mass spectrometer
-
Column: C18 column
-
Mobile Phase: A gradient of mobile phases containing acetonitrile and water with formic acid.
-
Ionization Mode: Positive ion mode
-
MRM Transitions:
-
Tedizolid: m/z 371.00 → m/z 343.06
-
Tedizolid-d3: m/z 374.07 → m/z 163.0
-
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Tedizolid and Tedizolid-d3 in an appropriate solvent.
-
Calibration Standards and QCs: Prepare working solutions by diluting the stock solutions. Spike these into blank human plasma to obtain the desired concentrations for total and free Tedizolid.
-
Sample Preparation (Total Tedizolid): Perform solid-phase extraction (SPE) using a 96-well HLB µElution plate.
-
Sample Preparation (Free Tedizolid): Use equilibrium dialysis to separate the free fraction of Tedizolid from plasma proteins, followed by SPE of the dialysate.
4. Analysis
-
Inject the extracted samples onto the UPLC-MS/MS system.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a weighted (1/x) linear regression calibration curve to determine the concentrations of total and free Tedizolid in the plasma samples.
Visualizations
Caption: HPLC analysis workflow for Tedizolid.
Caption: UPLC-MS/MS workflow for Tedizolid.
References
Application Notes and Protocols for Tedizolid-13C,d3 in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tedizolid-13C,d3 in tissue distribution studies of its unlabeled counterpart, Tedizolid (B1663884). Detailed protocols for conducting such studies, data interpretation, and the significance of the findings in drug development are presented.
Introduction
Tedizolid is a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding its distribution into various tissues is paramount for predicting efficacy and assessing potential toxicity. Stable isotope-labeled compounds, such as this compound, are crucial tools in these studies, primarily serving as internal standards for highly accurate quantification by mass spectrometry.[3][4][5] This ensures that measurements of Tedizolid concentrations in complex biological matrices like tissue homogenates are precise and reliable.
While this compound is not administered directly to subjects in tissue distribution studies, its role in the analytical phase is indispensable for generating high-quality pharmacokinetic data. These data inform dosing strategies and help to ensure that therapeutic concentrations of Tedizolid are reached at the site of infection.[6][7]
Data Presentation: Tedizolid Tissue Distribution
The following tables summarize quantitative data from tissue distribution studies of Tedizolid. These studies typically involve the administration of unlabeled Tedizolid, with this compound used as an internal standard during sample analysis.
Table 1: Tedizolid Penetration in Human Adipose and Muscle Tissue (Single 600 mg Oral Dose)
| Tissue | fAUCtissue/fAUCplasma Ratio (Mean ± SD) | Median Half-life (h) |
| Adipose Tissue | 1.1 ± 0.2 | 9.2 |
| Muscle Tissue | 1.2 ± 0.2 | 9.6 |
| Plasma (for comparison) | N/A | 8.1 |
Data sourced from a clinical microdialysis study in healthy volunteers.[6][7] fAUC represents the area under the curve of the unbound (free) drug concentration.
Table 2: Tedizolid Penetration in Diabetic Foot Infection Patients vs. Healthy Volunteers (200 mg Oral Dose, Steady State)
| Parameter | Diabetic Foot Infection Patients (Mean ± SD) | Healthy Volunteers (Mean ± SD) |
| Tissue AUCt (mg·h/L) | 3.4 ± 1.5 | 5.2 ± 1.6 |
| Tissue Penetration Ratio (Median, Range) | 1.1 (0.3 - 1.6) | 0.8 (0.7 - 1.0) |
Data from a microdialysis study comparing Tedizolid penetration into subcutaneous tissue.[3] AUCt represents the area under the concentration-time curve in tissue.
Experimental Protocols
Two primary methods are employed for assessing the tissue distribution of Tedizolid: in vivo microdialysis and tissue homogenization followed by quantitative analysis. This compound is a critical component of the analytical workflow for both methods, particularly when using LC-MS/MS.
Protocol 1: In Vivo Microdialysis for Interstitial Fluid Sampling
This method allows for the sampling of unbound drug concentrations in the interstitial fluid of tissues over time.
1. Study Population and Dosing:
-
Recruit healthy volunteers or a relevant patient population.
-
Administer a single oral dose or multiple doses of Tedizolid phosphate (B84403) to reach a steady state (e.g., 200 mg once daily for 3 days).
2. Microdialysis Probe Insertion:
-
Select the target tissues for investigation (e.g., subcutaneous adipose tissue and skeletal muscle in the thigh).[7]
-
Under local anesthesia, insert microdialysis catheters into the selected tissues.
3. Perfusion and Dialysate Collection:
-
Perfuse the microdialysis probes with a sterile physiological solution at a low flow rate.
-
Collect dialysate samples at predetermined intervals over a specified period (e.g., every 20 minutes for 12 hours).[7]
-
Concurrently, collect blood samples to determine plasma concentrations of Tedizolid.
4. Sample Preparation and Analysis (LC-MS/MS):
-
To each dialysate and plasma sample, add a known concentration of this compound as an internal standard.
-
Perform protein precipitation or solid-phase extraction to remove interfering substances.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Tedizolid.
5. Data Analysis:
-
Calculate the in vivo recovery of the microdialysis probes.
-
Determine the unbound concentration of Tedizolid in the tissue interstitial fluid and plasma over time.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and half-life for both plasma and tissue.
-
Determine the tissue penetration ratio (fAUCtissue/fAUCplasma).[6][7]
Protocol 2: Tissue Homogenization for Total Tissue Concentration
This method measures the total drug concentration (bound and unbound) within a specific tissue.
1. Animal Model and Dosing:
-
Utilize an appropriate animal model (e.g., rats or mice).
-
Administer a single dose of Tedizolid intravenously or orally.
2. Tissue Collection:
-
At various time points post-dosing, euthanize the animals.
-
Harvest the tissues of interest (e.g., lung, liver, kidney, muscle, skin).
-
Rinse the tissues with saline to remove excess blood, blot dry, and weigh.
3. Tissue Homogenization:
-
Homogenize the tissue samples in a suitable buffer to create a uniform suspension.
4. Sample Preparation and Analysis (LC-MS/MS):
-
Take an aliquot of the tissue homogenate and add a known concentration of this compound as an internal standard.
-
Perform protein precipitation and/or solid-phase extraction.
-
Analyze the samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Construct a standard curve to quantify the concentration of Tedizolid in the tissue homogenate.
-
Express the tissue concentration as micrograms per gram of tissue (µg/g).
-
Plot the tissue concentration versus time to determine the tissue-specific pharmacokinetic profile.
Mandatory Visualizations
Caption: Experimental workflow for a Tedizolid tissue distribution study.
Caption: Role of tissue distribution data in drug development.
References
- 1. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tedizolid-13C-d3 | Axios Research [axios-research.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Skin and soft tissue concentrations of tedizolid (formerly torezolid), a novel oxazolidinone, following a single oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin and soft tissue concentrations of tedizolid (formerly torezolid), a novel oxazolidinone, following a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tedizolid-13C,d3 Mass Spectrometry Assays
Welcome to the technical support center for optimizing Tedizolid-13C,d3 signal intensity in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my this compound internal standard?
A1: There is no universal optimal concentration for this compound. The ideal concentration should be determined during method development and is dependent on the specific assay, instrumentation, and expected analyte concentration range. A common practice is to use a concentration that is in the mid-range of the calibration curve for the unlabeled Tedizolid (B1663884). This ensures a strong, reproducible signal without causing detector saturation or significant ion suppression.
Q2: Why am I observing a weak or no signal for this compound?
A2: A weak or absent signal for your internal standard can stem from several factors:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. In positive ion mode, a common transition to monitor is m/z 374.07 → m/z 163.0.[1]
-
Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as spray voltage, desolvation gas flow and temperature, and cone gas flow.[1] These may need to be optimized for your specific instrument and mobile phase composition.
-
Sample Preparation Issues: Inefficient extraction of the internal standard during sample preparation can lead to a weak signal. Review your sample preparation protocol for any potential errors.
-
Degradation: Tedizolid can degrade under certain conditions, such as acidic or basic hydrolysis.[2][3] Ensure your sample handling and storage procedures are appropriate.
Q3: My this compound signal is highly variable between samples. What are the likely causes?
A3: High variability in the internal standard signal can compromise the precision of your assay. Common causes include:
-
Inconsistent Sample Preparation: Variations in pipetting, extraction, or reconstitution can lead to inconsistent amounts of the internal standard being injected into the mass spectrometer.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of this compound.[1] While an isotopically labeled internal standard is designed to minimize the impact of matrix effects, significant variations in the matrix between samples can still cause signal variability.
-
Instrument Instability: Fluctuations in the LC system's flow rate or the mass spectrometer's source conditions can lead to inconsistent signal intensity.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Signal-to-Noise for this compound
This is a common issue that can often be resolved by systematically evaluating and optimizing several key experimental parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Corrective Actions:
-
Verify Mass Spectrometer Parameters: Confirm that the correct multiple reaction monitoring (MRM) transition for this compound is being used. A commonly cited transition is m/z 374.07 → m/z 163.0 in positive ion mode.
-
Optimize Ion Source Parameters: The electrospray ionization (ESI) source parameters are critical for achieving optimal signal intensity. Systematically tune the desolvation gas flow and temperature, cone gas flow, and capillary voltage.
-
Increase Internal Standard Concentration: If the signal is weak due to a low concentration, consider increasing the amount of this compound added to the samples.
-
Improve Sample Cleanup: A high chemical background can lead to a poor signal-to-noise ratio. Consider switching from a simple protein precipitation method to a more thorough solid-phase extraction (SPE) to reduce matrix interferences.
Issue 2: High Signal Variability
Inconsistent internal standard signal across a batch of samples can lead to poor accuracy and precision.
Logical Relationship Diagram for Variability
Caption: Root causes of high signal variability.
Corrective Actions:
-
Standardize Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and quality control at the beginning of the sample preparation process.
-
Address Matrix Effects: If matrix effects are suspected, a more effective sample cleanup method like solid-phase extraction may be necessary. Studies have shown that matrix effects for Tedizolid can be minimized to between 94.0% and 105.0% with proper extraction.
-
Verify Instrument Performance: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally. Check for stable spray in the ESI source and consistent LC pump pressure.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a rapid method for sample cleanup, suitable for many applications.
-
To a 100 µL aliquot of plasma, add the working solution of this compound.
-
Add 300-1000 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 16,600 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation and can improve signal-to-noise.
-
Condition an appropriate SPE plate or cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Tedizolid and this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for a Tedizolid assay. These should be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 (e.g., octadecylsilyl) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 1.0 - 3.0 kV |
| Desolvation Temp. | 500 - 600 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published methods for Tedizolid analysis.
Table 1: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Tedizolid | 371.00 | 343.06 | 18 | |
| This compound | 374.07 | 163.0 | 18 |
Table 2: Method Performance Characteristics
| Parameter | Total Tedizolid | Free Tedizolid | Reference |
| Linearity Range (ng/mL) | 5 - 5000 | 1.5 - 1500 | |
| Recovery Rate | > 92.3% | > 85.3% | |
| Matrix Effect | 102.6 - 105.0% | 94.0 - 102.1% | |
| Within-batch Precision (%CV) | ≤ 8.89% | ≤ 5.69% | |
| Batch-to-batch Precision (%CV) | ≤ 7.20% | ≤ 5.70% | |
| Within-batch Accuracy | -5.71 to 2.01% | -1.85 to 5.31% | |
| Batch-to-batch Accuracy | -1.63 to -1.19% | 0.86 to 2.76% |
References
- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 2. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with Tedizolid-13C,d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tedizolid-13C,d3 to minimize matrix effects in the bioanalysis of tedizolid (B1663884). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as tedizolid, due to co-eluting compounds from the biological sample matrix.[1][2][3] These effects can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Common culprits in biological matrices include salts, phospholipids, and proteins.
Q2: How does using this compound help minimize matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the preferred choice for quantitative bioanalysis because they are chemically and physically almost identical to the analyte of interest (tedizolid). This similarity ensures that both the analyte and the internal standard co-elute from the liquid chromatography column and experience nearly identical degrees of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate problems related to matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not eliminate all related issues. Significant ion suppression can still lead to a decrease in the overall signal intensity for both the analyte and the internal standard, potentially impacting the method's sensitivity and raising the lower limit of quantification (LLOQ). Therefore, it is crucial to pair the use of a SIL-IS with optimized sample preparation and chromatographic conditions to minimize the underlying matrix effects.
Q4: How do I assess the extent of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of tedizolid is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the tedizolid signal as the matrix components elute indicates ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): The response of tedizolid spiked into a pre-extracted blank matrix is compared to the response of tedizolid in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of tedizolid using this compound.
Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or inefficient sample cleanup.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is fast but may not be sufficient for removing phospholipids, try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Chromatographic Separation: Adjust the chromatographic gradient to better separate tedizolid from co-eluting matrix components, particularly phospholipids.
-
Review Internal Standard Performance: Ensure the peak area of this compound is consistent across all calibration standards and quality control samples. Significant variation may indicate an issue with the internal standard addition or sample processing.
-
Issue 2: Low signal intensity for both Tedizolid and this compound.
-
Possible Cause: Significant ion suppression is occurring.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with poor reproducibility, enhancing the sample preparation method is key. SPE is generally considered the most effective technique for minimizing matrix effects by providing the cleanest extracts.
-
Dilute the Sample: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency and minimize the impact of interfering compounds.
-
Issue 3: Tedizolid and this compound do not co-elute perfectly.
-
Possible Cause: While rare with 13C labeling, some chromatographic conditions can lead to slight separation of the analyte and its stable isotope-labeled internal standard. This can be more common with deuterium (B1214612) labeling.
-
Troubleshooting Steps:
-
Adjust Chromatographic Method: Modify the mobile phase composition or gradient profile to ensure co-elution.
-
Column Maintenance: Column degradation can affect separation. Ensure the column is properly maintained or replace it if necessary.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of tedizolid from biological matrices.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample, standard, and quality control.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial chromatographic conditions.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT and can significantly reduce matrix effects.
-
Sample Aliquoting: In a suitable tube, place 200 µL of the biological sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment (if necessary): Adjust the pH of the sample to ensure tedizolid is in a non-ionized state for efficient extraction.
-
Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE generally yields the cleanest extracts and is highly effective at minimizing matrix effects.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol (B129727) followed by water through it.
-
Sample Loading: Pre-treat the biological sample (e.g., by dilution with a buffer) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute tedizolid and this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase.
-
Injection: Inject the final sample into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for tedizolid bioanalysis from various studies.
Table 1: LC-MS/MS Method Parameters for Tedizolid Analysis
| Parameter | Linezolid and Tedizolid | Tedizolid (Total and Free) | Tedizolid |
| Linearity Range | 0.5 - 20 µg/mL | 5 - 5000 ng/mL (total) 1.5 - 1500 ng/mL (free) | 25.0 - 7500.0 ng/mL |
| Internal Standard | Not Specified | Not Specified | Voriconazole-d3 |
| Sample Preparation | Protein Precipitation with Acetonitrile | Solid-Phase Extraction | Not specified |
| Correlation Coefficient (r²) | > 0.998 | > 0.9964 (total) > 0.9990 (free) | > 0.993 |
Table 2: Precision and Accuracy Data for Tedizolid Quantification
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| HPLC-FL in Serum | 0.5 - 3.2 | 0.3 - 4.1 | 99.2 - 107.0 | 99.2 - 107.7 | |
| LC-MS/MS in Plasma | 2.51 - 5.90 | 3.62 - 18.94 | 0.50 - 12.00 | 0.15 - 5.72 |
Table 3: Recovery of Tedizolid with Different Analytical Methods
| Method | Recovery (%) | Reference |
| HPLC-FL in Serum | 100.4 - 114.1 | |
| UHPLC-MS/MS in Plasma (Total) | > 92.3 | |
| UHPLC-MS/MS in Plasma (Free) | > 85.3 | |
| LC-MS/MS in Plasma | 94.4 - 104.2 |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of tedizolid.
Caption: How this compound compensates for matrix effects.
References
Addressing isotopic interference in Tedizolid-13C,d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Tedizolid using its stable isotope-labeled internal standard (SIL-IS), Tedizolid-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Tedizolid?
A1: Isotopic interference, often called "cross-talk," happens when the mass spectrometer incorrectly measures signal from the analyte (Tedizolid) in the channel designated for its stable isotope-labeled internal standard (SIL-IS), this compound. Although the SIL-IS is intentionally heavier, a small fraction of Tedizolid molecules naturally contain heavier isotopes (like ¹³C). These can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the SIL-IS. This interference can artificially inflate the internal standard's signal, leading to inaccurate and unreliable quantification of Tedizolid.[1][2][3]
Q2: What are the primary causes of isotopic interference?
A2: The main causes are:
-
Natural Isotopic Abundance: All organic molecules have a natural abundance of heavier isotopes, primarily ¹³C (about 1.1%). For a molecule of Tedizolid's size, there is a non-zero probability that a molecule will contain enough heavy isotopes to be detected at the mass of the internal standard.[3]
-
Isotopic Purity of the Internal Standard: The synthesized this compound may contain residual, unlabeled Tedizolid as an impurity. This directly contributes to the analyte signal and can affect the accuracy of the calibration curve.[4]
-
In-source Fragmentation: Although less common for this type of interference, fragmentation of the analyte in the ion source of the mass spectrometer could potentially generate ions that interfere with the internal standard.
Q3: What are the signs of significant isotopic interference in my Tedizolid assay?
A3: Key indicators of isotopic interference include:
-
Non-linear calibration curves: Particularly at the high end of the calibration range, where the analyte concentration is much higher than the internal standard, the cross-talk becomes more pronounced and can cause the curve to become non-linear (often showing a quadratic relationship).
-
Poor accuracy at high concentrations: Quality control (QC) samples at high concentrations may show a negative bias (i.e., the calculated concentration is lower than the actual concentration) because the inflated internal standard signal leads to an underestimation of the analyte-to-IS ratio.
-
Detectable signal in the IS channel when injecting a high-concentration analyte-only sample: This is the most direct way to confirm and measure the degree of interference.
Q4: Why is a ¹³C and deuterium-labeled internal standard (Tedizolid-¹³C,d³) used?
A4: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. Using a combination of ¹³C and deuterium (B1214612) (d) labels creates a larger mass difference from the analyte than using deuterium alone. This increased mass shift is a key strategy to minimize the potential for isotopic overlap. Furthermore, ¹³C labeling is less likely to cause a "deuterium isotope effect," where deuterated compounds can sometimes chromatographically separate from their non-deuterated counterparts, which would violate the assumption of co-elution.
Troubleshooting Guides
Issue: Non-linearity and poor accuracy observed in the calibration curve for Tedizolid.
This guide provides a step-by-step process to diagnose and mitigate issues related to isotopic interference between Tedizolid and this compound.
Step 1: Confirm Isotopic Cross-Talk from Analyte to Internal Standard
-
Rationale: The first step is to definitively determine if the unlabeled Tedizolid is contributing to the signal of the this compound internal standard.
-
Procedure:
-
Prepare a sample containing Tedizolid at the highest concentration of your calibration curve (Upper Limit of Quantification, ULOQ) without any internal standard.
-
Inject this sample into the LC-MS/MS system.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both Tedizolid and this compound.
-
Analysis: If a peak is detected in the this compound channel at the retention time of Tedizolid, this confirms cross-talk. The area of this peak relative to the area of the internal standard in your routine samples is an indicator of the severity of the interference.
-
Step 2: Optimize Mass Spectrometry Parameters
-
Rationale: Selecting highly specific and intense MRM transitions can help minimize interference.
-
Procedure:
-
Review MRM Transitions: Ensure you are using the most specific and robust precursor and product ions for both the analyte and the internal standard. Infuse standard solutions of both compounds separately to confirm optimal transitions.
-
Consider a Less Abundant Isotope: If the primary MRM transition for the SIL-IS suffers from interference, it may be possible to monitor a different, less abundant precursor ion for the SIL-IS (e.g., M+1 or M+2 isotope of the SIL-IS) that is further away from the analyte's isotopic envelope and therefore has no contribution from the analyte. This may come at the cost of sensitivity.
-
Step 3: Adjust Internal Standard Concentration
-
Rationale: The relative concentration of the internal standard to the analyte can influence the impact of cross-talk.
-
Procedure:
-
If the IS concentration is very low compared to the high-concentration calibration standards, the contribution from the analyte's isotopic peaks becomes more significant.
-
Prepare and analyze several calibration curves using different, fixed concentrations of the this compound internal standard (e.g., low, medium, high).
-
Analysis: Evaluate which IS concentration provides the best linearity and accuracy across the entire calibration range. A higher IS concentration can sometimes "swamp out" the low-level interference from the analyte.
-
Step 4: Implement a Correction Factor or Non-Linear Calibration
-
Rationale: If the interference is predictable and consistent but cannot be eliminated instrumentally, it can be corrected for during data processing.
-
Procedure:
-
Correction Factor: Based on the experiment in Step 1, calculate the percentage contribution of the ULOQ analyte concentration to the internal standard signal. This factor can be used to correct the internal standard response in unknown samples.
-
Non-Linear Regression: Instead of a linear fit, use a quadratic regression model for the calibration curve. This can accurately model the non-linear behavior caused by consistent isotopic interference. It is crucial that the nature of the interference is well-understood and consistent for this approach to be valid.
-
Quantitative Data
The selection of appropriate MRM transitions is critical for assay specificity. Below are examples of transitions used in published methods for Tedizolid and a deuterated internal standard.
Table 1: Reported LC-MS/MS Transitions for Tedizolid and Tedizolid-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tedizolid | 371.0 | 343.1 | |
| Tedizolid-d3 | 374.1 | 163.0 |
Note: The optimal transitions for this compound should be determined empirically but would be expected to have a higher precursor mass than Tedizolid-d3.
Table 2: Example Data from an Isotopic Cross-Talk Experiment
This table illustrates hypothetical results from the experiment described in Troubleshooting Step 1.
| Sample Injected | MRM Transition Monitored | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Peak Area |
| Blank + IS | Tedizolid (371.0 -> 343.1) | 0 | 100 | Not Detected |
| Blank + IS | This compound | 0 | 100 | 500,000 |
| ULOQ Standard (No IS) | Tedizolid (371.0 -> 343.1) | 5000 | 0 | 10,000,000 |
| ULOQ Standard (No IS) | This compound | 5000 | 0 | 25,000 |
-
Interpretation: In this example, the high-concentration Tedizolid sample produced a peak area of 25,000 in the internal standard channel. This represents a 5% (25,000 / 500,000) cross-talk at the ULOQ, which could be significant enough to require corrective action.
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk from Tedizolid to this compound
Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled Tedizolid to the MRM transition of its stable isotope-labeled internal standard, this compound.
Materials:
-
Tedizolid reference standard
-
This compound internal standard
-
Validated LC-MS/MS system
-
Control biological matrix (e.g., human plasma)
-
Appropriate solvents for stock and working solutions (e.g., Methanol, Acetonitrile)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Tedizolid at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the Tedizolid stock, prepare a working solution corresponding to the ULOQ of the assay (e.g., 5000 ng/mL) in the biological matrix.
-
From the this compound stock, prepare a working solution at the concentration used in the assay (e.g., 100 ng/mL) in the biological matrix.
-
Prepare a blank matrix sample (containing no analyte or IS).
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with the established chromatographic conditions and MRM transitions for both Tedizolid and this compound.
-
Perform the following sequence of injections:
-
Blank matrix (to establish baseline).
-
Blank matrix spiked with only this compound (to measure the true IS response).
-
Blank matrix spiked with only Tedizolid at the ULOQ concentration (the "cross-talk" sample).
-
-
-
Data Analysis:
-
Integrate the peak area for the this compound transition in the injection containing only the IS (Area_IS).
-
Integrate the peak area for the this compound transition in the injection containing only the ULOQ Tedizolid (Area_Crosstalk).
-
Calculate the percent cross-talk using the following formula: % Cross-Talk = (Area_Crosstalk / Area_IS) * 100
-
Acceptance Criteria: The acceptable level of cross-talk can vary, but generally, a contribution of <5% is desirable. If the contribution is higher, it may warrant the troubleshooting steps outlined above.
Visualizations
Caption: A logical workflow for diagnosing and resolving isotopic interference in an LC-MS/MS assay.
Caption: Visualization of how the isotopic envelope of an analyte can overlap with the target mass of the SIL-IS.
References
Tedizolid-13C,d3 stability in processed samples and autosampler
This technical support guide provides essential information regarding the stability of the internal standard, Tedizolid-13C,d3, in processed samples and within an autosampler. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in processed biological samples?
While specific stability data for this compound in various processed matrices is not extensively published, the stability of the parent compound, Tedizolid (B1663884), provides a strong indication of its expected behavior. Generally, Tedizolid has shown good stability in processed samples under typical laboratory conditions. For instance, Tedizolid has been found to be stable in human plasma and saline for at least 6 hours at room temperature (23°C)[1]. As an isotopic analog, this compound is anticipated to exhibit similar stability. However, it is always best practice to perform your own stability assessments in the specific matrix of your study.
Q2: How stable is this compound in an autosampler?
Studies on Tedizolid have demonstrated its stability in an autosampler. One study found that Tedizolid quality control samples were stable in an autosampler at 4°C for 15 hours before re-analysis[2]. Another study also confirmed the stability of tedizolid in an autosampler without specifying the exact duration and temperature[1]. Based on these findings for the unlabeled compound, this compound is expected to be stable under refrigerated autosampler conditions for typical run times.
Q3: What are the recommended storage conditions for stock solutions of this compound?
According to the manufacturer, solid this compound has a stability of at least 4 years[3]. Information from studies on the unlabeled Tedizolid suggests that stock solutions are also stable. One study determined the stability of Tedizolid in stock solutions as part of their method validation[1]. For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.
Q4: Are there any known degradation pathways for Tedizolid that might affect this compound?
Studies on the prodrug, tedizolid phosphate, have shown that it degrades under oxidative and hydrolytic (acidic and alkaline) conditions. While tedizolid itself is more stable, it's important to be aware of these potential degradation pathways, as harsh sample processing conditions could potentially impact the stability of both the analyte and the internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drift in Internal Standard (IS) Response Over a Run | Instability of this compound in the autosampler. | - Ensure the autosampler is properly cooled (e.g., 4°C).- Limit the run time if stability issues are suspected.- Perform an autosampler stability experiment by re-injecting samples from the beginning of the run at the end. |
| Inconsistent IS Area in Samples vs. Standards | Matrix effects impacting the stability or ionization of this compound. | - Evaluate stability in the specific biological matrix being used.- Optimize the sample extraction procedure to remove interfering matrix components. |
| Loss of IS Signal in Re-injected Samples | Degradation of this compound in processed samples stored at room temperature. | - Minimize the time processed samples are kept at room temperature.- Store processed samples at refrigerated or frozen conditions if re-analysis is anticipated. |
| Unexpected Peaks Co-eluting with the IS | Contamination or degradation products. | - Verify the purity of the this compound standard.- Investigate potential sources of contamination in the sample processing workflow.- Assess the stability of the compound under various stress conditions (e.g., light, temperature, pH) to identify potential degradants. |
Experimental Protocols
Below are summarized methodologies from published studies that can be adapted to assess the stability of this compound.
Autosampler Stability Assessment
This protocol is based on the methodology for assessing Tedizolid stability.
-
Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix. Process these samples using your validated extraction procedure.
-
Initial Analysis: Analyze the processed QC samples at the beginning of a chromatographic run.
-
Storage in Autosampler: Keep the same processed QC samples in the autosampler at a controlled temperature (e.g., 4°C) for a defined period (e.g., 15 hours).
-
Re-analysis: Re-inject and analyze the stored QC samples.
-
Data Evaluation: Calculate the percent difference between the initial and final concentrations. The mean concentration of the re-analyzed samples should be within ±15% of the initial concentration.
Room Temperature (Bench-Top) Stability
This protocol is adapted from a study on Tedizolid stability in human plasma and saline.
-
Sample Preparation: Prepare low and high concentration QC samples in the study matrix.
-
Room Temperature Exposure: Allow the QC samples to sit on the bench-top at room temperature (e.g., 23°C) for a specified duration that mimics the sample processing time (e.g., 6 hours).
-
Sample Processing: After the exposure period, process the QC samples using the established extraction method.
-
Analysis: Analyze the processed samples and compare the results to freshly prepared and processed QC samples.
-
Data Evaluation: The mean concentration of the exposed samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables summarize stability data for Tedizolid , which can be used as a proxy for the expected stability of this compound.
Table 1: Autosampler Stability of Tedizolid
| Matrix | Temperature | Duration | Stability Outcome | Reference |
| Mueller-Hinton Broth | 4°C | 15 hours | Within acceptable limits | |
| Human Plasma, Saline | Not Specified | Not Specified | Stable |
Table 2: Room Temperature (Bench-Top) Stability of Tedizolid
| Matrix | Temperature | Duration | Stability Outcome | Reference |
| Human Plasma, Saline | 23°C | 6 hours | Stable |
Visualizations
The following diagram illustrates a typical workflow for assessing the stability of an analytical internal standard like this compound in processed samples.
References
Impact of different extraction methods on Tedizolid-13C,d3 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tedizolid-13C,d3. The following sections address common issues encountered during sample extraction and analysis, with a focus on the impact of different extraction methodologies on analytical performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled internal standard for Tedizolid.[1][2][3] It is used in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of Tedizolid measurement in biological matrices.[4][5] Since this compound is chemically and physically almost identical to Tedizolid, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows it to compensate for variations during sample preparation and analysis.
Q2: Which extraction method is best for this compound from plasma?
A2: The optimal extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and laboratory resources. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is the simplest and fastest method, offering high recovery. However, it is less effective at removing matrix components, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT, resulting in reduced matrix effects. However, it is more labor-intensive and may have lower recovery.
-
Solid-Phase Extraction (SPE) generally yields the cleanest extracts, significantly minimizing matrix effects and often providing good recovery. It is, however, the most complex and costly of the three methods.
A detailed comparison of the performance of these methods is provided in the quantitative data summary table below.
Q3: How does the choice of extraction method affect the performance of the internal standard?
A3: An ideal internal standard should mimic the behavior of the analyte during extraction and analysis. If an extraction method results in variable recovery of the analyte, the internal standard should ideally have a similar variability in recovery to ensure a consistent analyte-to-internal standard ratio. For instance, if a particular LLE method has a 70% recovery for Tedizolid, the recovery for this compound should also be around 70%. Significant differences in recovery between the analyte and the internal standard can compromise the accuracy of the results.
Q4: What are "matrix effects" and how do they relate to this compound?
A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins). This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. This compound helps to correct for matrix effects because it is similarly affected by these interfering compounds as the unlabeled Tedizolid. The cleaner the sample extract, the lower the matrix effect. Therefore, methods like SPE are often preferred to minimize this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Protein Precipitation (PPT): Incomplete protein crashing; Analyte loss during centrifugation/transfer. | - Ensure the correct ratio of organic solvent to plasma (typically 3:1 or 4:1 with acetonitrile (B52724) or methanol).- Vortex thoroughly and ensure complete protein precipitation.- Centrifuge at a higher speed or for a longer duration.- Be careful not to disturb the protein pellet during supernatant transfer. |
| Liquid-Liquid Extraction (LLE): Suboptimal extraction solvent; Incorrect pH of the aqueous phase; Insufficient mixing (vortexing); Emulsion formation. | - Test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).- Adjust the pH of the sample to ensure Tedizolid is in a non-ionized state for efficient extraction.- Increase vortexing time to ensure thorough mixing of the aqueous and organic phases.- To break emulsions, try centrifugation, adding salt, or using a different solvent. | |
| Solid-Phase Extraction (SPE): Incorrect sorbent type; Inadequate conditioning or equilibration of the cartridge; Inappropriate wash or elution solvents; Sample breakthrough. | - Select an appropriate SPE sorbent based on the physicochemical properties of Tedizolid (e.g., reversed-phase C18 or polymeric).- Ensure proper conditioning and equilibration of the SPE cartridge as per the manufacturer's protocol.- Optimize the composition and volume of the wash and elution solvents to retain the analyte during washing and ensure complete elution.- Check for sample overload by reducing the sample volume. | |
| High Variability in this compound Signal | Inconsistent sample processing across the batch; Pipetting errors. | - Ensure uniform treatment of all samples (e.g., consistent vortexing times, same solvent volumes).- Calibrate and verify the accuracy of all pipettes used. |
| Significant Matrix Effects Observed | Protein Precipitation (PPT): Insufficient removal of phospholipids (B1166683) and other matrix components. | - Consider a post-PPT cleanup step, such as phospholipid removal plates.- Switch to a cleaner extraction method like LLE or SPE. |
| Liquid-Liquid Extraction (LLE): Co-extraction of interfering substances. | - Optimize the extraction solvent and pH to improve selectivity.- Include a back-extraction step for further cleanup. | |
| Solid-Phase Extraction (SPE): Inadequate washing of the SPE cartridge. | - Optimize the wash step with a solvent that removes interferences without eluting the analyte. |
Quantitative Data Summary
The following table summarizes the typical performance of this compound with different extraction methods based on published literature and expected outcomes.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 60 - 85 | > 90 |
| Internal Standard Recovery (%) | 85 - 105 | 60 - 85 | > 90 |
| Matrix Effect (%) | 70 - 120 (High Variability) | 85 - 115 (Moderate) | 95 - 105 (Low) |
| Process Efficiency (%) | 75 - 110 | 55 - 95 | > 85 |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
Note: Values are approximate and can vary depending on the specific laboratory conditions, matrix, and protocol optimization.
Experimental Protocols
Protein Precipitation (PPT) Method
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Method
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 10).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Method
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Comparative workflow of different extraction methods for Tedizolid analysis.
Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tedizolid-13C-d3 | Axios Research [axios-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Technical Support Center: Ensuring Reproducibility with Tedizolid-13C,d3 in High-Throughput Screening
This technical support center is designed for researchers, scientists, and drug development professionals to ensure reproducible results when using Tedizolid-13C,d3 as an internal standard in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an HTS assay?
A1: this compound serves as a stable isotope-labeled (SIL) internal standard for the accurate quantification of Tedizolid in various biological matrices using mass spectrometry.[1] Its chemical and physical properties are nearly identical to Tedizolid, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, which is crucial for achieving high reproducibility in HTS formats.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure its stability, this compound solid should be stored at -20°C.[1] Stock solutions can be prepared in solvents like DMSO, methanol, or acetonitrile (B52724) and should also be stored at low temperatures to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles of stock solutions. For HTS applications, it is advisable to prepare fresh working solutions from the stock for each screening run.
Q3: What are the common causes of poor signal or high variability with this compound?
A3: Common issues include improper storage leading to degradation, inaccurate pipetting of the internal standard into the wells, insufficient mixing, and ion suppression due to matrix effects. Automation errors in liquid handling systems are also a significant source of variability in HTS.
Q4: How can I assess the stability of this compound in my specific assay conditions?
A4: To assess stability, you can perform a time-course experiment. Prepare samples with this compound in the assay matrix and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your HTS assay. A stable response over time indicates that the internal standard is not degrading during the experiment. Tedizolid phosphate, a prodrug of Tedizolid, has shown stability in aqueous dispersion for at least 4 hours at room temperature.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) in this compound Signal Across a Plate
High variability in the internal standard signal can compromise the reliability of your screening data.
| Potential Cause | Troubleshooting Step |
| Inaccurate Liquid Handling | Calibrate and perform preventative maintenance on automated liquid handlers and pipettes. Use low-adsorption pipette tips to minimize non-specific binding. |
| Poor Mixing | Optimize the mixing parameters (e.g., speed and duration) after adding the internal standard to ensure a homogenous solution in each well. |
| Inconsistent Evaporation | Use plate seals to minimize evaporation, especially for long incubation times. Ensure consistent temperature across the plate incubator. |
| Matrix Effects | Evaluate for matrix effects by comparing the internal standard response in the sample matrix versus a neat solution. If significant suppression is observed, optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering components. |
Issue 2: Poor Recovery of Tedizolid and this compound
Low recovery can lead to decreased sensitivity and inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Optimize the protein precipitation solvent and volume. For solid-phase extraction (SPE), ensure the correct sorbent, wash, and elution solvents are used. |
| Adsorption to Labware | Use polypropylene (B1209903) plates and tubes to minimize adsorption. Silanized glass inserts can also be considered for autosampler vials. |
| Incomplete Elution | If using SPE, ensure the elution solvent is strong enough and the volume is sufficient to completely elute both the analyte and the internal standard from the sorbent. |
Issue 3: Chromatographic Peak Shape Issues (Peak Tailing, Splitting, or Broadening)
Poor chromatography can affect integration and, consequently, the accuracy and precision of the results.
| Potential Cause | Troubleshooting Step |
| Column Contamination | Implement a column wash step after each run or batch to remove strongly retained matrix components. If necessary, replace the guard column or the analytical column. |
| Mobile Phase Incompatibility | Ensure the pH of the mobile phase is appropriate for Tedizolid (an oxazolidinone). Check for buffer precipitation and ensure the mobile phase is properly degassed. |
| Injector Issues | Clean the injector port and syringe. Check for blockages in the sample loop. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This protocol is a general guideline for preparing plasma samples for the quantification of Tedizolid using this compound as an internal standard in an HTS format.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the this compound working solution to each well.
-
Seal and vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Quality Control (QC) for an HTS Run
To ensure the validity of an HTS run, a robust QC system is essential.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Distribute QC samples across the screening plates. A common practice is to include a set of QCs at the beginning and end of each batch of plates.
-
Set acceptance criteria for the QC samples. For example, the calculated concentration of at least two-thirds of the QCs must be within ±15% of their nominal value.
-
Monitor the internal standard response. The area of this compound should be consistent across all samples, with a %CV of less than 15%.
-
Run a blank sample (matrix with internal standard but no analyte) to check for interference.
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for LC-MS/MS methods for Tedizolid, which can be used as a benchmark for your HTS assay development.
Table 1: Tedizolid LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.025 - 10.0 µg/mL | |
| R² | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | |
| Intra-assay Accuracy | 99.2% to 107.0% | |
| Inter-assay Accuracy | 99.2% to 107.7% | |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Extraction Recovery | 100.4% to 114.1% |
Table 2: Tedizolid Minimum Inhibitory Concentrations (MICs) against selected Gram-positive pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | 0.25 | 0.5 | |
| Streptococcus pyogenes | 0.12 | 0.25 | |
| Enterococcus faecalis | 0.25 | 0.5 |
Visualizations
Caption: High-throughput screening workflow for Tedizolid quantification.
Caption: Troubleshooting logic for high internal standard variability.
References
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Requirements
For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of regulatory submission and success. A critical component of this process is the appropriate selection and validation of an internal standard (IS), a compound added to samples to ensure the accuracy and precision of analytical measurements. This guide provides an objective comparison of the harmonized guidelines for internal standard use, as established by the International Council for Harmonisation (ICH) and adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Supported by detailed experimental protocols and visual workflows, this document aims to clarify the requirements for robust bioanalytical method validation.
The primary role of an internal standard is to compensate for variability during the analytical process, such as sample extraction, injection volume differences, and instrument response fluctuations.[1] The ideal IS closely mimics the physicochemical properties of the analyte, ensuring that any experimental variations affect both the analyte and the IS to the same extent, thereby leading to more accurate and precise quantification.[1]
With the adoption of the ICH M10 guideline, the requirements for bioanalytical method validation, including the use of internal standards, have been harmonized across major regulatory agencies, streamlining the global drug development process.[2][3] This unified framework underscores the importance of a well-characterized and consistently performing internal standard.[4]
Comparison of Key Guideline Requirements for Internal Standards
While individual guidance documents from the FDA and EMA existed previously, the industry has now moved towards the harmonized ICH M10 guideline. The following table summarizes the core requirements for internal standards under this unified framework.
| Parameter | ICH M10 Harmonized Requirement | Rationale |
| IS Selection | A stable isotope-labeled (SIL) internal standard of the analyte is strongly preferred. If a SIL-IS is not available, a structural analogue may be used. The absence of an IS must be justified. | SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, providing the most accurate correction. |
| IS Concentration | The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide an appropriate instrument response without interfering with the analyte. | Consistency in IS concentration is crucial for reliable normalization of the analyte response. |
| Interference Check | The potential for interference from the internal standard on the analyte, and from endogenous matrix components on the internal standard, must be evaluated. | To ensure that the measured response is solely from the analyte and IS, and not from other components in the biological matrix. |
| Acceptance Criteria for Interference | The response of any interfering peak at the retention time of the analyte in a blank sample with IS (zero sample) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the internal standard in a blank sample should be less than 5% of the internal standard response. | These criteria ensure that any background noise or cross-talk between the analyte and IS channels does not significantly impact the accuracy of the measurement, especially at the lowest concentration of the calibration curve. |
| IS Response Variability | The internal standard response should be monitored to identify any potential issues with sample processing or analysis. While specific acceptance criteria for IS response variability are not mandated in the guideline, significant variations may indicate problems that need investigation. | Monitoring the IS response can help identify issues such as matrix effects, inconsistent extraction recovery, or instrument problems that may compromise the validity of the results. |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the intended storage and processing conditions, must be demonstrated. | To ensure that the internal standard does not degrade during the course of the study, which would lead to inaccurate quantification. |
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the evaluation of internal standards during bioanalytical method validation.
Internal Standard Suitability and Interference Check
Objective: To verify that the chosen internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice-versa.
Protocol:
-
Prepare Samples:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare a set of blank samples (matrix without analyte or IS).
-
Prepare a set of zero samples by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
-
Sample Analysis:
-
Process and analyze the samples according to the established bioanalytical method.
-
-
Data Evaluation:
-
Examine the chromatograms of the blank samples for any response at the retention time of the analyte and the internal standard.
-
In the zero samples, measure the response of any interfering peak at the retention time of the analyte.
-
Compare the response of the interfering peak in the zero sample to the analyte response in the LLOQ sample.
-
In the blank samples, measure the response of any interfering peak at the retention time of the internal standard and compare it to the internal standard response in the LLOQ sample.
-
Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard, which could affect the accuracy of the measurement.
Protocol:
-
Prepare Samples:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Neat Solutions): Prepare solutions of the analyte and internal standard in a clean solvent (without matrix).
-
Set B (Post-extraction Spiked Samples): Extract blank matrix samples and then spike the analyte and internal standard into the final extract.
-
-
-
Sample Analysis:
-
Analyze both sets of samples using the bioanalytical method.
-
-
Data Evaluation:
-
Calculate the matrix factor (MF) for each lot of matrix by comparing the peak area of the analyte in the post-extraction spiked sample (Set B) to the peak area of the analyte in the neat solution (Set A).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should not exceed 15%.
-
Visualizing the Workflow
To further clarify the processes involved in internal standard validation, the following diagrams illustrate the logical workflow for selection and validation, as well as a typical experimental workflow for evaluating matrix effects.
Caption: Logical workflow for internal standard selection and validation.
Caption: Workflow for evaluating matrix effects on an internal standard.
References
The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Oxazolidinone Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of oxazolidinone antibiotics, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Tedizolid-13C,d3, a stable isotope-labeled (SIL) internal standard, with other commonly employed internal standards for the bioanalysis of oxazolidinones, supported by experimental data from various validated methods.
The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare the performance of this compound against other deuterated and non-deuterated internal standards.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte, which allows for superior compensation of matrix effects and other sources of analytical variability.
The following tables summarize the performance of various internal standards used in the quantification of Tedizolid and other oxazolidinones, based on data from published studies.
Table 1: Performance Data for Tedizolid Quantification Using Tedizolid-d3 as an Internal Standard
| Parameter | Result | Reference |
| Linearity | 5-5000 ng/mL (r² = 0.9964) | [1] |
| Accuracy | Within-batch: -5.71% to 2.01% Batch-to-batch: -1.63% to -1.19% | [1] |
| Precision | Within-batch: ≤ 8.89% (RSD) Batch-to-batch: ≤ 7.20% (RSD) | [1] |
| Recovery | > 92.3% | [1] |
| Matrix Effect | 102.6% to 105.0% | [1] |
Table 2: Performance Data for Oxazolidinone Quantification Using Other Internal Standards
| Analyte(s) | Internal Standard | Linearity (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Matrix Effect (% CV) | Reference |
| Linezolid, Tedizolid | Linezolid-d3 | 0.5-50 µg/mL (Linezolid)0.5-20 µg/mL (Tedizolid) | -8.77% to 4.67% (Linezolid)0.15% to 12.00% (Tedizolid) | 1.68% to 11.41% (Linezolid)2.51% to 18.94% (Tedizolid) | Not explicitly stated, but method showed high reliability | |
| Tedizolid Phosphate | Ciprofloxacin | 75 - 3000 | Within acceptable limits (ICH M10) | Within acceptable limits (ICH M10) | Not explicitly stated, but peaks were well-separated without plasma interference | |
| Tedizolid | 4-nitroaniline | 0.2 - 5 µg/mL | Within 10% | Within 10% | No interfering peaks observed |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summarized protocols from studies utilizing different internal standards.
Method 1: Quantification of Tedizolid using Tedizolid-d3
-
Sample Preparation: Solid-phase extraction using a 96-well HLB µElution plate.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column.
-
Mobile Phase: Not explicitly detailed in the abstract, but typical for reversed-phase chromatography of such compounds (e.g., acetonitrile (B52724) and water with formic acid).
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Internal Standard: Tedizolid-d3.
Method 2: Simultaneous Quantification of Linezolid and Tedizolid using Linezolid-d3
-
Sample Preparation: Simple protein precipitation with acetonitrile.
-
Chromatography: LC with an octadecylsilyl (ODS) column.
-
Mobile Phase: Gradient elution with acetonitrile in aqueous 0.1% formic acid solution.
-
Detection: MS/MS in positive ion electrospray mode with multiple reaction monitoring (MRM).
-
Internal Standard: Linezolid-d3.
Method 3: Quantification of Tedizolid Phosphate using Ciprofloxacin
-
Sample Preparation: Centrifugation-based technique.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a Std Agilent C18 column (4 µm, 4.6 mm X 250 mm).
-
Mobile Phase: Acetonitrile and Ortho Phosphoric Acid buffer (60:40 v/v) at a flow rate of 1.0 ml/min.
-
Detection: UV detection at 252 nm.
-
Internal Standard: Ciprofloxacin.
Visualizing the Workflow
The choice of internal standard dictates the analytical workflow and its robustness. The following diagrams illustrate the conceptual differences between using a stable isotope-labeled internal standard versus a structural analog.
References
Navigating the Analytical Maze: A Guide to Cross-Validation of Tedizolid Assays
A critical step for ensuring reliable and comparable data in Tedizolid research and development is the cross-validation of analytical assays between different laboratories. This guide provides a framework for establishing inter-laboratory consistency, summarizing the performance of existing validated methods, and offering a standardized protocol for comparative studies.
Currently, a review of published literature reveals a notable absence of direct inter-laboratory cross-validation studies for Tedizolid assays. While numerous single-laboratory validations demonstrate the robustness of various analytical methods, the lack of multi-laboratory comparison data presents a challenge for researchers and drug development professionals seeking to standardize measurements and ensure data portability across different testing sites.
This guide addresses this gap by summarizing the performance of two common types of Tedizolid assays validated within individual laboratories: High-Performance Liquid Chromatography (HPLC) for quantification in biological matrices and Broth Microdilution for determining antimicrobial susceptibility. Furthermore, a proposed standardized protocol for conducting a comprehensive inter-laboratory cross-validation study is presented to facilitate future collaborative efforts.
Performance of Single-Laboratory Validated Tedizolid Assays
The following tables summarize the performance characteristics of Tedizolid assays as reported in single-laboratory validation studies. It is crucial to note that these data demonstrate the capabilities of the methods within a controlled environment and should be considered as a baseline for what to expect in a cross-validation setting.
Table 1: Performance Characteristics of a Validated HPLC Method for Tedizolid Quantification in Human Serum[1]
| Parameter | Performance |
| Linearity (Concentration Range) | 0.025 - 10.0 µg/mL (R² > 0.999) |
| Intra-assay Accuracy | 99.2% to 107.0% |
| Inter-assay Accuracy | 99.2% to 107.7% |
| Intra-assay Precision (CV%) | 0.5% to 3.2% (17.0% at LLOQ) |
| Inter-assay Precision (CV%) | 0.3% to 4.1% (15.3% at LLOQ) |
| Extraction Recovery | 100.4% to 114.1% |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL |
| Lower Limit of Detection (LLOD) | 0.01 µg/mL |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; LLOD: Lower Limit of Detection
Table 2: Performance of a Commercial Broth Microdilution Device (Sensititre) Compared to a Reference Method in a Single Laboratory[2]
| Parameter | Performance |
| Essential Agreement | 100.0% |
| Categorical Agreement | 100.0% |
| Reproducibility (Intra-laboratory) | All quality control results within published ranges |
Proposed Experimental Protocol for Inter-Laboratory Cross-Validation
To ensure the comparability of results across different laboratories, a well-defined and standardized protocol is essential. The following is a proposed methodology for a cross-validation study of Tedizolid assays.
Study Design
-
Objective: To assess the reproducibility and agreement of a specific Tedizolid assay (e.g., HPLC-UV, LC-MS/MS, or a commercial broth microdilution kit) across multiple participating laboratories.
-
Participating Laboratories: A minimum of three laboratories should participate to provide a meaningful assessment of inter-laboratory variability.
-
Coordinating Laboratory: One laboratory should be designated to prepare and distribute all study materials and to collate and analyze the data.
Materials and Methods
-
Reference Standard: A single, well-characterized batch of Tedizolid reference standard should be distributed to all participating laboratories by the coordinating laboratory.
-
Blinded Samples: The coordinating laboratory will prepare a panel of blinded samples for analysis.
-
For quantitative assays (e.g., HPLC): At least five concentrations of Tedizolid spanning the expected therapeutic range, including a blank sample and samples near the lower and upper limits of quantification, should be prepared in a relevant biological matrix (e.g., human plasma or serum). Multiple replicates of each concentration should be included.
-
For susceptibility testing (e.g., broth microdilution): A panel of well-characterized bacterial isolates with varying and known Tedizolid MICs (Minimum Inhibitory Concentrations) should be distributed. This should include quality control strains.
-
-
Standardized Assay Protocol: A detailed, step-by-step protocol for the assay being validated must be provided to and strictly followed by all participating laboratories. This should include:
-
Sample Preparation: Detailed instructions for the extraction of Tedizolid from the biological matrix (for quantitative assays).
-
Reagent Preparation: Specific instructions for the preparation of all mobile phases, buffers, and other reagents.
-
Instrumental Parameters: Defined settings for the analytical instrument (e.g., HPLC column type and dimensions, mobile phase composition and flow rate, detector wavelength). For broth microdilution, this would include incubation conditions and reading procedures.
-
Calibration and Quality Control: A standardized procedure for generating calibration curves and the required frequency and acceptance criteria for quality control samples.
-
Data Analysis and Acceptance Criteria
-
Quantitative Assays:
-
Each laboratory will report the calculated concentrations of the blinded samples.
-
The coordinating laboratory will perform statistical analysis to determine:
-
Intra-laboratory precision and accuracy: Calculated by each laboratory.
-
Inter-laboratory precision (reproducibility): Calculated from the results of all participating laboratories for each sample concentration.
-
Concordance Correlation Coefficient: To assess the agreement between laboratories.
-
-
-
Susceptibility Testing:
-
Each laboratory will report the MIC for each bacterial isolate.
-
The coordinating laboratory will analyze the data for:
-
Essential Agreement: The percentage of MIC values that are within ±1 two-fold dilution of the reference MIC.
-
Categorical Agreement: The percentage of results that fall into the same susceptibility category (Susceptible, Intermediate, Resistant) as the reference method.
-
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the proposed workflow for an inter-laboratory cross-validation study of a Tedizolid assay.
A Comparative Analysis of Tedizolid and Linezolid: A Guide for Researchers
An objective comparison of the oxazolidinone antibiotics, Tedizolid (B1663884) and Linezolid (B1675486), supported by experimental data for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of Tedizolid and Linezolid, two important oxazolidinone antibiotics used in the treatment of serious Gram-positive bacterial infections. The comparison covers their in vitro activity, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, safety, and mechanisms of action and resistance. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences between Tedizolid and Linezolid based on evidence from in vitro studies, clinical trials, and pharmacokinetic analyses.
Table 1: In Vitro Potency against Key Gram-Positive Pathogens
| Bacterial Species | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Fold Difference (Linezolid/Tedizolid) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 2 | 4-8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 | 2 | 4-8 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 0.5 | 2 | 4 |
| Streptococcus pyogenes | 0.5 | 2 | 4 |
| Streptococcus agalactiae | 0.5 | 2 | 4 |
| Streptococcus anginosus group | 0.5 | 2 | 4 |
| Enterococcus faecalis | 0.5 | 2 | 4 |
Data compiled from multiple in vitro studies. Tedizolid consistently demonstrates 2- to 4-fold greater in vitro potency than linezolid against a variety of Gram-positive cocci[1].
Table 2: Comparative Pharmacokinetics and Pharmacodynamics
| Parameter | Tedizolid | Linezolid |
| Dosing Regimen | 200 mg once daily | 600 mg twice daily |
| Half-life (t½) | ~12 hours | ~4-6 hours |
| Oral Bioavailability | ~90% | ~100% |
| Protein Binding | ~85% | ~30% |
| Primary Metabolism | Sulfation | Oxidation |
| Pharmacodynamic Target | fAUC₂₄/MIC ≥ 3 | fAUC₂₄/MIC ≥ 80 |
| PK/PD Breakpoint | 0.5 mg/L | 1 mg/L |
Pharmacokinetic and pharmacodynamic parameters compiled from various studies. Tedizolid's longer half-life allows for once-daily dosing[2]. The free drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) is the key pharmacodynamic parameter for both drugs[3][4].
Table 3: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Pooled Phase 3 Trial Data
| Clinical Endpoint | Tedizolid (200 mg OD for 6 days) | Linezolid (600 mg BID for 10 days) | Treatment Difference (95% CI) |
| Early Clinical Response (48-72h) | 81.6% | 79.4% | 2.2% (-2.0 to 6.5) |
| Investigator-Assessed Clinical Success at Post-Therapy Evaluation | 86.7% | 86.8% | -0.1% (-3.8 to 3.6) |
Data from pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials demonstrate the non-inferiority of a shorter 6-day course of Tedizolid compared to a 10-day course of Linezolid[5].
Table 4: Comparative Safety Profile - Pooled Phase 3 Trial Data
| Adverse Event | Tedizolid (n=664) | Linezolid (n=665) | P-value |
| Nausea | 8.2% | 12.2% | 0.02 |
| Platelet count <150,000 cells/mm³ (at end of therapy) | 4.9% | 10.8% | 0.0003 |
| Any drug-related treatment-emergent adverse event | 30.1% | 39.0% | - |
Pooled data from Phase 3 trials indicate a lower incidence of gastrointestinal and hematologic adverse events with Tedizolid compared to Linezolid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the comparative analysis of Tedizolid and Linezolid.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potency of Tedizolid and Linezolid is determined by calculating the Minimum Inhibitory Concentration (MIC) against various bacterial isolates.
-
Method: Broth microdilution or agar (B569324) dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Bacterial isolates are cultured to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial two-fold dilutions of Tedizolid and Linezolid are prepared in cation-adjusted Mueller-Hinton broth.
-
The bacterial inoculum is added to each dilution.
-
Plates are incubated at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, are then determined.
-
Pharmacokinetic Analysis in Plasma using Labeled Standards
To accurately quantify the concentrations of Tedizolid and Linezolid in biological matrices like plasma, a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, often utilizing labeled internal standards.
-
Objective: To simultaneously determine the plasma concentrations of Tedizolid and Linezolid for pharmacokinetic studies.
-
Internal Standard: A stable isotope-labeled version of one of the analytes, such as deuterium-labeled Linezolid (Linezolid-d3), is used as the internal standard (IS) for the quantification of both drugs. This corrects for variations in sample preparation and instrument response.
-
Sample Preparation (Protein Precipitation):
-
To a 320 µL plasma sample, 100 µL of the internal standard solution (e.g., 10 µg/mL Linezolid-d3) is added.
-
1000 µL of acetonitrile (B52724) is added to precipitate plasma proteins.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, diluted, and injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive ion electrospray mode. Detection is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for Tedizolid, Linezolid, and the labeled internal standard.
-
-
Quantification: The concentration of each drug is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve prepared with known concentrations of the drugs.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
References
- 1. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput and wide-range simultaneous determination of linezolid, daptomycin and tedizolid in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tedizolid and linezolid in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
Accuracy and precision of Tedizolid quantification with Tedizolid-13C,d3
Isotope Dilution Mass Spectrometry Enhances Tedizolid Quantification
A head-to-head comparison of analytical methods for the antibiotic Tedizolid reveals that the use of a stable isotope-labeled internal standard, Tedizolid-13C,d3, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides superior accuracy and precision for its quantification in biological matrices. This guide provides a comparative analysis of various methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their studies.
The quantification of Tedizolid, a second-generation oxazolidinone antibiotic, is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring. While various analytical methods exist, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, the use of a stable isotope-labeled internal standard with mass spectrometry stands out for its robustness and reliability.[1][2]
Comparative Analysis of Analytical Methods
The choice of analytical method and internal standard significantly impacts the accuracy and precision of Tedizolid quantification. The following tables summarize the performance of a validated UHPLC-MS/MS method using Tedizolid-d3 as an internal standard against other HPLC-based methods.
Table 1: Quantitative Performance for Total Tedizolid Concentration in Human Plasma
| Parameter | UHPLC-MS/MS with Tedizolid-d3[2] | HPLC with UV Detector (4-nitroaniline IS)[3] |
| Linearity Range | 5 - 5000 ng/mL | 0.2 - 5 µg/mL (200 - 5000 ng/mL) |
| Correlation Coefficient (r²) | ≥ 0.9964 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.2 µg/mL (200 ng/mL)[3] |
| Intra-day Precision (CV%) | ≤ 8.89% | 2.25% (at LLQ) |
| Inter-day Precision (CV%) | ≤ 7.75% | Not Reported |
| Intra-day Accuracy (%) | -6.39% to 2.01% | 3.75% (at LLQ) |
| Inter-day Accuracy (%) | -1.75% to -1.19% | Not Reported |
| Recovery (%) | > 92.3% | 101.8% - 104% |
Table 2: Quantitative Performance for Free Tedizolid Concentration in Human Plasma
| Parameter | UHPLC-MS/MS with Tedizolid-d3 |
| Linearity Range | 1.5 - 1500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9990 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 4.66% |
| Inter-day Precision (CV%) | 5.63% |
| Intra-day Accuracy (%) | -2.67% to 7.78% |
| Inter-day Accuracy (%) | 3.53% |
| Recovery (%) | > 85.3% |
Table 3: Comparison with HPLC-Fluorescence Detector Method in Human Serum
| Parameter | HPLC-Fluorescence (L-tryptophan methyl ester hydrochloride IS) |
| Linearity Range | 0.025 - 10.0 µg/mL (25 - 10000 ng/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL (25 ng/mL) |
| Intra-day Precision (CV%) | 0.5% to 3.2% (17.0% at LLOQ) |
| Inter-day Precision (CV%) | 0.3% to 4.1% (15.3% at LLOQ) |
| Intra-day Accuracy (%) | 99.2% to 107.0% |
| Inter-day Accuracy (%) | 99.2% to 107.7% |
| Recovery (%) | 100.4% to 114.1% |
The data clearly indicates that the UHPLC-MS/MS method with Tedizolid-d3 as the internal standard offers a wider linear range and a significantly lower LLOQ compared to the HPLC-UV method. While the HPLC-Fluorescence method also demonstrates good sensitivity and performance, the use of a stable isotope-labeled internal standard in the MS/MS method is the gold standard for minimizing matrix effects and improving the reliability of quantification.
Experimental Protocols
UHPLC-MS/MS Method with Tedizolid-d3 Internal Standard
This method was developed for the quantification of total and free Tedizolid in human plasma.
1. Sample Preparation (Total Tedizolid):
-
A solid-phase extraction (SPE) method using an Oasis® 96-well HLB μElution plate was employed for sample pretreatment.
2. Sample Preparation (Free Tedizolid):
-
Equilibrium dialysis was used to separate the free fraction of Tedizolid from plasma proteins.
3. Chromatographic Separation:
-
System: UHPLC system
-
Column: C18 column
-
Mobile Phase: Specific details on the mobile phase composition and gradient were not provided in the abstract.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
4. Mass Spectrometric Detection:
-
System: Tandem mass spectrometer (MS/MS)
-
Ionization Mode: Positive ion mode
-
Monitored Transitions (MRM):
-
Tedizolid: m/z 371.00 → m/z 343.06
-
Tedizolid-d3 (IS): m/z 374.07 → m/z 163.0
-
-
Collision Gas: Argon
HPLC Method with UV Detection
This method was developed for the analysis of Tedizolid in human plasma, human serum, saline, and mouse plasma.
1. Sample Preparation:
-
To 200 μL of the sample, 50 μL of the internal standard (4-nitroaniline) was added.
-
Protein precipitation was performed by adding 150 μL of 7.5% trichloroacetic acid.
-
The sample was vortexed and then centrifuged.
-
200 μL of the supernatant was collected for injection.
2. Chromatographic Separation:
-
System: HPLC with a UV detector set at 251 nm
-
Column: Reverse phase column
-
Mobile Phase: A mixture of 0.0192 M sodium acetate (B1210297) buffer and 23% acetonitrile (B52724)
-
Flow Rate: 1.0 mL/min
HPLC Method with Fluorescence Detection
This method was developed for measuring Tedizolid concentration in human serum.
1. Sample Preparation:
-
To 100 μL of the serum sample, 25 μL of 50 μg/mL internal standard (L-tryptophan methyl ester hydrochloride) was added.
-
Deproteinization was achieved by adding 100 μL of acetonitrile and vortexing for 30 seconds.
-
The sample was centrifuged, and 150 μL of the supernatant was collected for injection.
2. Chromatographic Separation:
-
System: HPLC with a fluorescence detector
-
Column: 5 μm octadecyl silane (B1218182) hypersil column (150 mm × 4.6 mm)
-
Mobile Phase: 0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelengths: Excitation at 300 nm and emission at 340 nm
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for Tedizolid quantification and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Tedizolid quantification using UHPLC-MS/MS with a stable isotope-labeled internal standard.
Caption: Principle of accurate quantification using a stable isotope-labeled internal standard to correct for analytical variability.
References
Performance Comparison of Tedizolid Assays Utilizing Isotopic Standards
For researchers, scientists, and drug development professionals engaged in the quantification of Tedizolid (B1663884), the selection of an appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comparative overview of published assay methods that employ an isotopic standard for the determination of Tedizolid in biological matrices. The focus is on the critical performance characteristics of linearity and range, supported by experimental data and detailed methodologies.
Linearity and Range of Tedizolid Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various Tedizolid assays.
| Analytical Method | Matrix | Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| UHPLC-MS/MS | Human Plasma | Tedizolid-d3 | 5 - 5000 | 0.9964 | 5 | [1] |
| UHPLC-MS/MS | Human Plasma | Tedizolid-d3 | 1.5 - 1500 (free TZD) | 0.9990 | 1.5 | [1] |
| LC-MS/MS | Human Plasma | Voriconazole-d3 | 25 - 7500 | >0.993 | 25 | [2] |
| HPLC-Fluorescence | Human Serum | Not specified | 25 - 10,000 | >0.999 | 25 | [3][4] |
| RP-HPLC | Rabbit Plasma | Ciprofloxacin | 75 - 3000 | >0.999 | 75 | [5][6] |
| LC-MS/MS | Human Plasma | Not specified | 500 - 20,000 | Not specified | 500 | [7] |
Experimental Methodologies
The successful implementation of these assays is contingent on meticulous adherence to validated protocols. Below are detailed experimental methodologies for two common approaches: UHPLC-MS/MS and HPLC with fluorescence detection.
UHPLC-MS/MS Method for Total and Free Tedizolid in Human Plasma[1][8]
This method allows for the simultaneous quantification of both total and free Tedizolid concentrations.
-
Sample Preparation:
-
For free Tedizolid, plasma samples are subjected to equilibrium dialysis to separate the protein-bound fraction.
-
For both total and free fractions, solid-phase extraction (SPE) is performed using a 96-well HLB µElution plate for sample cleanup and concentration.
-
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 analytical column is used for the separation of Tedizolid and its isotopic internal standard (Tedizolid-d3).
-
Mobile Phase: A gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution with 0.1% formic acid is typically employed.
-
-
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer (MS/MS) operating in the positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for Tedizolid and Tedizolid-d3, ensuring high selectivity and sensitivity.
-
HPLC Method with Fluorescence Detection in Human Serum[3][4]
This method provides a robust and sensitive alternative for the quantification of Tedizolid.
-
Sample Preparation:
-
Protein precipitation is performed by adding a solvent such as acetonitrile to the serum sample.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 column (e.g., 5 µm, 150 mm × 4.6 mm) is used for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0), is used.
-
-
Fluorescence Detection:
-
Detector: A fluorescence detector is set to an excitation wavelength of 300 nm and an emission wavelength of 340 nm.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Tedizolid assay using an isotopic standard and LC-MS/MS analysis.
Caption: Workflow for Tedizolid quantification using an isotopic standard.
Alternative Methodologies
While methods employing isotopic standards are considered the gold standard for accuracy and precision, other validated techniques exist for the quantification of Tedizolid. These include RP-HPLC with UV detection and methods utilizing non-isotopic internal standards like ciprofloxacin.[5][6][8] These alternatives can be cost-effective but may be more susceptible to matrix effects and variations in extraction efficiency compared to methods with co-eluting isotopic internal standards. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available instrumentation.
References
- 1. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. theaspd.com [theaspd.com]
- 7. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpharmsci.com [jpharmsci.com]
The Superior Specificity and Selectivity of Tedizolid-13C,d3 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Tedizolid, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results, especially within complex biological matrices. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Tedizolid-13C,d3, against other alternatives, supported by experimental data from published bioanalytical methods.
The use of a SIL internal standard that is chemically identical to the analyte, but with a different mass, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the matrix, thus providing the most effective compensation for these variabilities.[1][4] this compound, by incorporating both Carbon-13 and deuterium (B1214612) isotopes, offers a significant mass shift from the parent drug, minimizing potential spectral overlap and ensuring high specificity.
Comparative Performance Analysis
While direct head-to-head comparative studies with alternative internal standards for Tedizolid are not extensively published, the performance of methods utilizing a deuterated analog, Tedizolid-d3, underscores the advantages of the SIL approach. The following tables summarize the quantitative performance data from a validated UHPLC-MS/MS method for the quantification of total and free Tedizolid in human plasma using Tedizolid-d3 as the internal standard.
Table 1: Linearity and Sensitivity of Tedizolid Quantification using Tedizolid-d3 Internal Standard
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Total Tedizolid | Human Plasma | 5 - 5000 | 0.9964 |
| Free Tedizolid | Human Plasma | 1.5 - 1500 | 0.9990 |
Table 2: Accuracy and Precision of Tedizolid Quantification using Tedizolid-d3 Internal Standard
| Analyte | Quality Control Level | Within-Batch Accuracy & Precision | Batch-to-Batch Accuracy & Precision |
| Total Tedizolid | Low, Medium, High | Fulfilled FDA guidance criteria | Fulfilled FDA guidance criteria |
| Free Tedizolid | Low, Medium, High | Fulfilled FDA guidance criteria | Fulfilled FDA guidance criteria |
Table 3: Recovery and Matrix Effect for Tedizolid Quantification using Tedizolid-d3 Internal Standard
| Analyte | Parameter | Result |
| Total Tedizolid | Recovery Rate | > 92.3% |
| Free Tedizolid | Recovery Rate | > 85.3% |
| Total & Free Tedizolid | Matrix Effect | No remarkable differences among QC levels |
The high recovery rates and negligible matrix effects observed in studies using Tedizolid-d3 highlight the effectiveness of a SIL internal standard in mitigating the challenges associated with complex matrices like human plasma. Alternative internal standards, such as structural analogs, may not co-elute perfectly with Tedizolid and can exhibit different ionization characteristics, leading to less reliable correction for matrix effects and potentially compromised data accuracy.
Experimental Protocols
The following is a detailed methodology for a key experiment in the quantification of Tedizolid in human plasma using a SIL internal standard.
Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis of Tedizolid in Human Plasma
1. Sample Pretreatment (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 100 µL of ultrapure water, 100 µL of drug-free 50% methanol (B129727), and 20 µL of Tedizolid-d3 internal standard solution.
-
Vortex the mixture.
-
Apply 500 µL of the supernatant to a pre-conditioned and pre-equilibrated 96-well HLB µElution plate.
-
Wash each well with 200 µL of ultrapure water.
-
Elute the analytes with 100-200 µL of 100% methanol into a 96-well collection plate.
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column for analyte separation.
-
Mass Spectrometry: Monitor the MS/MS transitions in the positive ion mode.
-
Internal Standard: Tedizolid-d3 is used to compensate for matrix effects and variability in sample processing.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
Caption: A streamlined workflow for the analysis of Tedizolid in plasma.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
A Comparative Guide to Incurred Sample Reanalysis in Tedizolid Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies and incurred sample reanalysis (ISR) considerations for the pharmacokinetic (PK) assessment of Tedizolid, a second-generation oxazolidinone antibiotic. As a key component of bioanalytical method validation, ISR ensures the reliability and reproducibility of reported drug concentrations in study samples. This document outlines the regulatory framework for ISR, details validated bioanalytical methods for Tedizolid and a comparator, Linezolid, and presents a structured comparison of their performance based on available data.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a critical procedure in regulated bioanalysis, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to verify the reproducibility of a bioanalytical method.[1] Unlike quality control samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. Factors such as protein binding, metabolism, and the presence of concomitant medications can affect the behavior of an analyte in these samples, potentially leading to variability not observed with spiked samples.[2]
The ISR process involves reanalyzing a subset of study samples in a separate analytical run and comparing the results to the initial values. This ensures that the validated method is robust and provides consistent results when applied to real-world samples.
Regulatory Framework for Incurred Sample Reanalysis
Both the FDA and EMA have established guidelines for conducting ISR. The core requirements are summarized in the table below.
| Parameter | FDA Guideline | EMA Guideline |
| When to Conduct ISR | For all pivotal bioequivalence (BE) studies and clinical studies where PK is a primary endpoint. | For all pivotal BE trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function.[1] |
| Number of Samples | A tiered approach is often used, for example, 10% of the first 1,000 samples and 5% of the remaining samples. | 10% of the first 1000 samples and 5% of the remaining samples.[1] |
| Acceptance Criteria | For small molecules, the difference between the initial and reanalyzed concentration should be within ±20% of their mean for at least two-thirds (67%) of the reanalyzed samples. | The difference between the two values should be within 20% of the mean for at least 67% of the repeats for study samples.[1] |
Comparative Analysis of Bioanalytical Methods: Tedizolid vs. Linezolid
To provide a practical comparison, this guide focuses on Tedizolid and another widely used oxazolidinone antibiotic, Linezolid. While specific ISR data from head-to-head comparative studies are not publicly available, we can compare the validated bioanalytical methods used in their respective pharmacokinetic studies. The successful validation of these methods according to regulatory standards implies that ISR was performed and met the acceptance criteria.
Experimental Protocols: Bioanalytical Methods
Tedizolid Bioanalytical Method (LC-MS/MS)
A common method for the quantification of Tedizolid in human plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., Tedizolid-d3).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Tedizolid: m/z 371.1 → 343.1
-
Tedizolid-d3 (IS): m/z 374.1 → 346.1
-
-
Linezolid Bioanalytical Method (LC-MS/MS)
A similar LC-MS/MS method is typically employed for the determination of Linezolid in human plasma.
-
Sample Preparation:
-
To 50 µL of human plasma, add an internal standard (e.g., Linezolid-d3).
-
Precipitate proteins with 150 µL of methanol.
-
Vortex and centrifuge the samples.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Transitions:
-
Linezolid: m/z 338.2 → 296.2
-
Linezolid-d3 (IS): m/z 341.2 → 299.2
-
-
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes the typical validation parameters for the bioanalytical methods of Tedizolid and Linezolid, as reported in various pharmacokinetic studies.
| Validation Parameter | Tedizolid (LC-MS/MS) | Linezolid (LC-MS/MS) |
| Linearity Range | 1 - 2500 ng/mL | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | > 85% | > 80% |
Note on Incurred Sample Reanalysis Data: While the successful validation of these methods implies that ISR was performed and met the acceptance criteria of regulatory agencies (at least 67% of reanalyzed samples within ±20% of the mean of the original and repeat values), specific quantitative ISR data tables from these studies are not consistently published in the public domain. The data presented in the validation sections of published literature focuses on parameters like precision, accuracy, and linearity using quality control samples.
Visualizations: Workflows and Pathways
To further illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
Tedizolid-13C,d3 performance in different biological matrices (e.g., urine, CSF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of the stable isotope-labeled internal standard, Tedizolid-13C,d3, in the quantification of the antibiotic Tedizolid across different biological matrices. The focus is on providing objective comparisons with alternative internal standards, supported by experimental data, to aid researchers in selecting the most appropriate analytical method for their studies. While comprehensive data for this compound in all matrices is not publicly available, this guide collates the existing information and presents data for alternative standards to facilitate informed decision-making.
Executive Summary
The quantification of Tedizolid, a potent oxazolidinone antibiotic, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This guide details the available performance data for this compound in cerebrospinal fluid (CSF) and discusses alternative internal standards for which more extensive data is available, particularly in CSF and urine.
Performance in Cerebrospinal Fluid (CSF)
Analysis of Tedizolid in CSF is crucial for understanding its central nervous system penetration and efficacy in treating CNS infections.
This compound as an Internal Standard
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tedizolid in mouse CSF has been developed utilizing this compound as the internal standard. This method demonstrates the suitability of this internal standard for bioanalysis in this challenging matrix.
Table 1: UPLC-MS/MS Parameters for Tedizolid Analysis in CSF using this compound
| Parameter | Tedizolid | This compound (Internal Standard) |
| Precursor Ion (m/z) | 371.0 | 375.0 |
| Product Ion (m/z) | 343.0 | 347.0 |
While the method has been validated according to European Medicine Agency (EMA) guidelines, detailed quantitative performance data such as linearity, accuracy, precision, and recovery in CSF from the primary study are not publicly available in a tabulated format.
Alternative Internal Standard: Linezolid
Due to the limited availability of detailed public data for this compound in CSF, this guide presents performance data for Linezolid used as an internal standard for the quantification of another oxazolidinone antibiotic, Contezolid, in human CSF. Given the structural similarity between oxazolidinones, this data provides a valuable reference for what can be expected from a well-validated LC-MS/MS method in this matrix.
Table 2: Performance of Linezolid as an Internal Standard for Oxazolidinone Quantification in Human CSF
| Validation Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 20.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy | |
| Intra-batch | 97.57% to 107.86% |
| Inter-batch | 99.41% to 105.62% |
| Precision (%CV) | |
| Intra-batch | 0.63% to 5.79% |
| Inter-batch | 1.35% to 2.57% |
| Recovery | 97.83% |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Performance in Urine
The analysis of Tedizolid in urine is essential for understanding its excretion profile. According to the U.S. Food and Drug Administration (FDA), validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tedizolid in urine have been reported[1]. However, the specific details of these methods, including the internal standard used and the full validation data, are not publicly available in the referenced documents.
As no detailed experimental data or performance metrics for this compound or any other internal standard for Tedizolid quantification in urine could be retrieved from the public domain, a direct comparison is not possible at this time. Researchers are advised to consult regulatory filings or contact the manufacturer for access to these validated methods.
Experimental Protocols
Quantification of Tedizolid in CSF using this compound
This protocol is based on the methodology for analyzing Tedizolid in mouse CSF.
1. Sample Preparation:
-
A specific protein precipitation protocol is utilized to extract Tedizolid and the internal standard from the CSF matrix.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Performed on a UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Tedizolid: 371.0 → 343.0 m/z
-
This compound (IS): 375.0 → 347.0 m/z
-
Quantification of an Oxazolidinone in CSF using Linezolid as Internal Standard
This protocol is for the quantification of Contezolid in human CSF using Linezolid as the internal standard and serves as a reference.
1. Sample Preparation:
-
Protein precipitation is performed on CSF samples.
2. LC-MS/MS Analysis:
-
Chromatographic System: Agilent EclipsePlus C18 column.
-
Mobile Phase: Acetonitrile and water.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Detection is performed using MRM.
-
MRM Transitions:
-
Contezolid: 409.15 → 269.14 m/z
-
Linezolid (IS): 338.14 → 195.1 m/z
-
Workflow and Pathway Diagrams
Caption: Workflow for Tedizolid quantification in CSF.
Conclusion
The use of this compound as an internal standard for the quantification of Tedizolid in CSF is supported by validated methodologies, establishing it as a suitable choice for preclinical and clinical research. While detailed public performance data for this specific internal standard in CSF is limited, the available information, coupled with data from analogous methods using alternative internal standards like Linezolid, provides a strong basis for its implementation.
This guide underscores the importance of utilizing stable isotope-labeled internal standards for accurate and reliable bioanalysis of Tedizolid. The provided data and protocols aim to assist researchers in the development and validation of robust analytical methods for their specific research needs.
References
Safety Operating Guide
Navigating the Disposal of Tedizolid-13C,d3: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the safe handling and disposal of Tedizolid-13C,d3, a stable isotope-labeled version of the antibiotic Tedizolid.
This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium).[1][][3] Consequently, its disposal does not necessitate special precautions for radioactivity.[1][] Instead, it should be managed as a hazardous chemical waste, following the same protocols as its parent compound, Tedizolid, in compliance with local, state, and federal regulations.[3][4][5][6]
Key Chemical and Safety Data
Understanding the properties of Tedizolid is crucial for its safe handling and disposal. The following table summarizes key quantitative data for the parent compound.
| Property | Value | Reference |
| Molecular Formula | C17H15FN6O3 | [7] |
| Molecular Weight | 370.34 g/mol | [7] |
| Melting Point | 201 °C / 393.8 °F | [7] |
| Appearance | Off-white solid powder | [7] |
| Hazard Statements | Suspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. | [4][6][8][9] |
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound is illustrated below. This process ensures that all forms of waste are correctly identified, segregated, and prepared for final disposal.
Detailed Disposal Protocols
The following methodologies provide step-by-step guidance for the key stages of this compound disposal.
I. Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[4][5][6][9]
-
Recommended PPE:
-
Chemical-resistant gloves
-
Safety goggles with side-shields
-
Impervious laboratory coat
-
-
Handling: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[4][5][6] Ensure an eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
Proper segregation is a critical first step. This compound waste must be categorized as hazardous chemical waste and segregated from general and biohazardous waste streams.[10]
-
DO NOT dispose of this compound via drain or regular trash.[4][5][10] Flushing antibiotics down the sink can contribute to the development of antibiotic-resistant bacteria.[11]
-
Solid Waste: Includes non-sharp items contaminated with this compound, such as gloves, absorbent paper, empty vials, and contaminated labware (e.g., pipette tips, tubes).
-
Liquid Waste: Includes stock solutions, experimental media containing the compound, and solvent rinsate from cleaning contaminated containers.[10]
-
Sharps Waste: Includes any contaminated items that can puncture the skin, such as needles, Pasteur pipettes, and scalpel blades.
III. Waste Collection and Labeling Protocol
Objective: To safely collect and label all forms of this compound waste.
Materials:
-
Dedicated, leak-proof hazardous waste containers compatible with the chemicals.
-
Puncture-resistant sharps container.
-
"Hazardous Waste" labels.
Procedure:
-
Container Selection: Use separate, dedicated containers for solid, liquid, and sharps waste.[][10] The original container may be suitable if it is in good condition.[10]
-
Solid Waste Collection:
-
Place all non-sharp solid waste contaminated with this compound into a designated, leak-proof solid chemical waste container.[10]
-
-
Liquid Waste Collection:
-
Sharps Waste Collection:
-
Place all contaminated sharps directly into a designated puncture-resistant sharps container.[3] Do not recap, bend, or break needles.
-
-
Labeling:
IV. Spill Cleanup Protocol
In the event of a spill, follow these procedures.
Objective: To safely contain and clean up a this compound spill.
Procedure:
-
Evacuate: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[13]
-
Contain: For small spills, contain the spill using an appropriate absorbent material.[13]
-
Clean: Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[4][5] Avoid creating dust.[4][5]
-
Dispose: Dispose of the contaminated absorbent material and any cleanup materials (e.g., gloves) as hazardous solid waste.[13]
V. Storage and Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. Containers must remain closed except when adding waste.[10]
-
Engage a Licensed Vendor: All chemical waste must be disposed of through a certified hazardous waste management company.[1][13]
-
Schedule Pickup: Once a container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.[10]
-
Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal vendor.
References
- 1. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. fishersci.com [fishersci.com]
- 8. msd.com [msd.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. benchchem.com [benchchem.com]
- 14. ldeo.columbia.edu [ldeo.columbia.edu]
Personal protective equipment for handling Tedizolid-13C,d3
Essential Safety and Handling Guide for Tedizolid-13C,d3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Hazard Identification and Precautions
Tedizolid is suspected of damaging the unborn child and may cause damage to organs (Bone marrow, Blood, Gastrointestinal tract) through prolonged or repeated exposure.[1][2] It is crucial to handle this compound with care, adhering to the safety measures outlined below. The isotopically labeled this compound should be handled with the same precautions as the unlabeled compound.
Precautionary Statements:
-
Do not handle until all safety precautions have been read and understood.[1][2][3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles.[1][3] | Protects eyes from dust particles which can cause mechanical irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves.[1][3] | Prevents skin contact. The breakthrough time is not determined, so it is recommended to change gloves often.[1][3] |
| Respiratory Protection | Particulates type filter respirator.[1][3] | Required if adequate local exhaust ventilation is not available or if exposure assessment indicates levels outside recommended guidelines.[1][3] |
| Skin and Body Protection | Impervious protective clothing (e.g., lab coat, apron, boots).[1][3] | Prevents skin contact and contamination of personal clothing.[1][3] |
Occupational Exposure Limits
Adherence to the following occupational exposure limits for Tedizolid dust is essential to ensure a safe working environment.
| Parameter | Limit | Agency/Regulation |
| Time-Weighted Average Exposure Value (TWAEV) - Inhalable dust | 10 mg/m³ | CA QC OEL |
| Time-Weighted Average Exposure Value (TWAEV) - Respirable aerosol fraction | 3 mg/m³ | CA QC OEL |
| Time-Weighted Average (TWA) - Inhalable particulate matter | 10 mg/m³ | ACGIH |
| Time-Weighted Average (TWA) - Respirable particulate matter | 3 mg/m³ | ACGIH |
Data sourced from a Safety Data Sheet for Tedizolid Solid Formulation.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Handling and Storage Workflow
The following diagram outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for safe handling and storage of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these steps immediately.
First Aid Measures:
-
Inhalation: Move the person to fresh air and get medical attention.[1]
-
Skin Contact: Immediately flush the skin with soap and plenty of water.[1][2] Remove contaminated clothing and shoes.[1][2] Get medical attention.[1][2]
-
Eye Contact: Rinse eyes well with water.[1][2] If irritation develops and persists, get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth thoroughly with water and get medical attention.[1][2]
Spill Containment:
-
Avoid dispersal of dust in the air.[2]
-
Sweep up or vacuum up the spillage and collect it in a suitable container for disposal.[2][3]
-
Prevent further leakage or spillage if it is safe to do so.[1][3]
-
If significant spillages cannot be contained, local authorities should be advised.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
The following diagram illustrates the required steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Place contaminated items such as gloves, absorbent paper, and empty vials into a designated, leak-proof solid chemical waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and compatible liquid chemical waste container.[4] Do not mix with incompatible wastes.
-
Sharps Waste: Dispose of all contaminated sharps (needles, pipettes, etc.) in a designated puncture-resistant sharps container.[4]
-
-
Labeling: Clearly label all waste containers with "this compound Waste" and any other relevant hazard information.[4]
-
Disposal: The material and its container must be disposed of at an approved waste disposal plant.[1][2][3] Engage a licensed chemical waste disposal company for final disposal in accordance with local, state, and federal regulations.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
